1,5-Dichlorohexamethyltrisiloxane
Description
The exact mass of the compound 1,5-Dichlorohexamethyltrisiloxane is 275.9991648 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,5-Dichlorohexamethyltrisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichlorohexamethyltrisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYNWRLGOMDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42388-40-9 | |
| Record name | Poly[oxy(dimethylsilylene)], α-(chlorodimethylsilyl)-ω-[(chlorodimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID3063091 | |
| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,5-Dichlorohexamethyltrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19287 | |
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CAS No. |
3582-71-6, 67923-13-1 | |
| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3582-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-Dichlorohexamethyltrisiloxane | |
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| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |
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| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |
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| Record name | 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Siloxanes and Silicones, di-Me, chlorine-terminated | |
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| Record name | Chlorine terminated polydimethylsiloxane | |
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| Record name | 1,5-DICHLOROHEXAMETHYLTRISILOXANE | |
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Foundational & Exploratory
1,5-Dichlorohexamethyltrisiloxane CAS number 3582-71-6
An In-Depth Technical Guide to 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) for Advanced Synthesis and Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of 1,5-Dichlorohexamethyltrisiloxane, a versatile chlorosiloxane intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties to deliver a foundational understanding of its reactivity, applications, and the causal logic behind its use in complex synthetic workflows.
Core Molecular Identity and Physicochemical Profile
1,5-Dichlorohexamethyltrisiloxane is an organosilicon compound belonging to the chlorosiloxane chemical family.[1] Its structure is defined by a linear trisiloxane backbone capped with two reactive chlorine atoms. This bifunctionality is central to its utility as a chemical intermediate for synthesizing more complex silicone-containing molecules.[2]
Key Identifiers:
-
IUPAC Name: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
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CAS Number: 3582-71-6[3]
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Molecular Formula: C₆H₁₈Cl₂O₂Si₃[3]
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Synonyms: Hexamethyldichlorotrisiloxane, Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane[1][2][5]
The physical properties of this compound are summarized in the table below, providing critical data for experimental design and process control.
| Property | Value | Unit | Source |
| Appearance | Clear, colorless liquid | - | [5][6][7][8] |
| Melting Point | -53 | °C | [5][6][7][8] |
| Boiling Point | 184 | °C | [5][6][7][8][9] |
| Density | 1.018 | g/mL at 25 °C | [6][8][9] |
| Refractive Index | 1.405-1.41 | n20/D | [7][8][9] |
| Flash Point | 76 | °C | |
| Hydrolytic Sensitivity | Reacts rapidly with moisture | - | [8] |
Fundamental Reactivity: The Si-Cl Bond
The synthetic utility of 1,5-dichlorohexamethyltrisiloxane is dominated by the reactivity of its two terminal silicon-chlorine (Si-Cl) bonds. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This predictable reactivity is the cornerstone of its application in organic synthesis and materials science.
Hydrolytic Instability: A Critical Handling Parameter
The most immediate and critical reaction of this compound is its hydrolysis. It reacts readily with water, and even ambient moisture, to liberate hydrogen chloride (HCl) gas.[1] This reaction proceeds via nucleophilic attack of water on the electrophilic silicon center, leading to the formation of silanols (Si-OH). These silanol intermediates are often unstable and can readily condense with other silanols or unreacted chlorosilanes to form larger siloxane linkages.
This high sensitivity to moisture necessitates stringent handling conditions. The compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to prevent degradation and the hazardous evolution of HCl gas.[1]
Core Applications in Research and Drug Development
The specific chemical reactivity of 1,5-dichlorohexamethyltrisiloxane underpins its utility in several high-value applications.
Intermediate in Silicone Synthesis
Its primary role is as a chemical intermediate for producing more complex silicone compounds and polymers. [2][7]By reacting the terminal chlorine atoms with different functional groups, researchers can synthesize custom trisiloxanes with tailored properties for applications such as:
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High-performance fluids and lubricants.
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Adhesives and sealants. [7]* Precursors for silicone resins and elastomers.
Surface Modification and Coupling Agents
The ability of the Si-Cl groups to react with hydroxyl groups on surfaces (like glass, silica, or metal oxides) makes this compound effective for surface modification. [2][7]This process can be used to:
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Impart Hydrophobicity: Rendering surfaces water-repellent. [7]* Act as a Coupling Agent: Creating a durable chemical bridge between inorganic substrates and organic polymers, enhancing adhesion and composite material performance. [2][7]
Protecting Group Chemistry in Drug Synthesis
In the multistep synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. [10][11]Silyl ethers are among the most common and versatile protecting groups for hydroxyl (-OH) functionalities. [12] While 1,5-dichlorohexamethyltrisiloxane is not itself a protecting group, it serves as a reagent to introduce a disiloxane-containing bridge, effectively protecting two hydroxyl groups simultaneously. This is particularly useful for diols where maintaining the spatial relationship between the two hydroxyls is important. The resulting protected compound is stable under a variety of conditions (e.g., basic, reductive, oxidative), allowing for chemical transformations elsewhere in the molecule. [12]The protecting group can later be selectively removed under acidic conditions or by using a fluoride ion source (e.g., TBAF). [12] The integration of such protection-deprotection strategies is a cornerstone of modern drug discovery and development, enabling the synthesis of complex molecular architectures. [10]
Experimental Protocol: Protection of a 1,2-Diol
This section provides a representative, self-validating protocol for the protection of a generic 1,2-diol using 1,5-dichlorohexamethyltrisiloxane. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To protect the diol functionality of Substrate-A as a disiloxane-bridged ether.
Materials:
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Substrate-A (containing a 1,2-diol)
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1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Pyridine or Imidazole
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas supply
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Standard glassware (round-bottom flask, dropping funnel), oven-dried
Step-by-Step Methodology:
-
System Preparation (Causality: Exclusion of Water): All glassware is oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (Argon). This step is critical to remove adsorbed water, which would otherwise hydrolyze the reagent, reducing yield and generating corrosive HCl. [1]2. Reagent Setup (Causality: Stoichiometry and Solvation): In a prepared round-bottom flask under an Argon atmosphere, dissolve Substrate-A (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM. The substrate is dissolved to ensure a homogeneous reaction mixture. Pyridine acts as both a nucleophilic catalyst and the acid scavenger required to neutralize the two equivalents of HCl produced. A slight excess ensures complete neutralization.
-
Reagent Addition (Causality: Controlled Reaction Rate): Cool the solution to 0°C in an ice bath. Add 1,5-dichlorohexamethyltrisiloxane (1.05 eq) dropwise via a syringe or dropping funnel over 15 minutes. The cooling and slow addition are crucial to manage the exothermicity of the reaction and prevent potential side reactions. A small excess of the silylating agent ensures the complete conversion of the starting material.
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Reaction Monitoring (Causality: Validation of Completion): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (Substrate-A) is no longer visible. This provides empirical evidence that the protection step is complete.
-
Aqueous Workup (Causality: Reagent Quenching and Purification): Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. This quenches any remaining reactive chlorosilanes and neutralizes the pyridinium hydrochloride salt. Extract the aqueous layer twice with DCM.
-
Washing (Causality: Removal of Impurities): Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove bulk water from the organic phase, improving the efficiency of the final drying step.
-
Drying and Filtration (Causality: Final Water Removal): Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent. This is the final step to ensure the isolated product is free of water.
-
Solvent Removal and Purification (Causality: Isolation of Product): Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude oil or solid can then be purified by flash column chromatography on silica gel to yield the pure protected product.
Safety, Handling, and Storage
The high reactivity of 1,5-dichlorohexamethyltrisiloxane necessitates rigorous safety protocols.
-
Hazards: The compound is classified as a combustible liquid and causes severe skin burns and eye damage. [1]Upon contact with moisture, it releases irritating and corrosive hydrogen chloride gas. [1]* Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Neoprene or nitrile rubber gloves. [1] * Chemical safety goggles and a full-face shield. [1] * A flame-retardant lab coat.
-
For situations with potential vapor exposure, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended. [1]* Handling: Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. [1][13]Avoid all contact with skin and eyes and do not breathe the vapors. [1]* Storage: Store in a cool, well-ventilated, and dry area away from heat, sparks, and open flames. [1][13]Containers must be kept tightly closed under an inert atmosphere. [1][2]It is incompatible with water, alcohols, amines, and strong oxidizing agents. [1][13]* Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. [13]Dispose of waste in accordance with all local, state, and federal regulations at a licensed waste disposal facility. [1]
-
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Technical Guide: Precision Synthesis of 1,5-Dichlorohexamethyltrisiloxane
Executive Summary
1,5-Dichlorohexamethyltrisiloxane is a critical telechelic intermediate in the synthesis of defined-length silicone block copolymers, surfactants, and surface-modified substrates. Unlike statistical silicone fluids, this discrete oligomer (
This guide details the Stoichiometric Partial Hydrolysis method. While equilibration (telomerization) routes exist, they often favor cyclic formation (
Theoretical Framework
The Challenge of Selectivity
The synthesis of discrete linear chlorosiloxanes from dimethyldichlorosilane (
Reaction Stoichiometry for Trimer Formation:
Mechanism of Action
The reaction proceeds via a transient chlorosilanol intermediate. To maximize the yield of the trimer (
Solvent Strategy:
-
Ether/THF: Oxygenated solvents act as weak Lewis bases, complexing with the generated HCl. This solvation reduces the activity of the proton, thereby suppressing the back-biting mechanism that leads to cyclic formation.
Mechanistic Pathway Diagram
Figure 1: Stepwise condensation pathway showing the critical chain-extension steps vs. the undesired cyclic equilibration.
Experimental Protocol
Materials & Safety
-
Precursor: Dimethyldichlorosilane (
), >99% purity. -
Reagent: Deionized Water (Stoichiometric limiting reagent).
-
Solvent: Anhydrous Diethyl Ether or Tetrahydrofuran (THF).
-
Inert Gas: Dry Nitrogen or Argon.
Safety Warning: Chlorosilanes react violently with moisture, releasing toxic HCl gas. All operations must be performed in a fume hood with appropriate PPE (acid-resistant gloves, face shield).
Synthesis Procedure (Batch Scale: 1.0 Mole Basis)
-
Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser (vented to an HCl scrubber), and a thermometer.
-
Inerting: Flame-dry the glassware under vacuum and backfill with
. -
Charge: Add 129.1 g (1.0 mol) of Dimethyldichlorosilane and 200 mL of anhydrous diethyl ether. Cool the mixture to 0–5°C using an ice/water bath.
-
Addition: Mix 12.0 g (0.67 mol) of water with 50 mL of THF/Ether (to dilute). Add this mixture dropwise over 2 hours .
-
Critical Control: The temperature must not exceed 10°C. Rapid addition promotes local excess of water, leading to higher MW polymers.
-
-
Post-Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete HCl evolution.
-
Stripping: Remove the solvent and residual HCl under mild vacuum (200 mmHg) at room temperature.
Purification: Fractional Distillation
The crude mixture contains the dimer (
| Fraction | Component | Boiling Point (760 mmHg) |
| Fore-run | Unreacted | 70°C |
| Fraction 1 | 1,3-Dichlorotetramethyldisiloxane ( | 138°C |
| Fraction 2 (Target) | 1,5-Dichlorohexamethyltrisiloxane ( | 184°C |
| Residue | Linear ( | >200°C |
Distillation Protocol:
-
Transfer the crude oil to a distillation flask equipped with a Vigreux column (minimum 30cm) or a packed column for better efficiency.
-
Perform distillation at reduced pressure (e.g., 20 mmHg) to lower thermal stress, or at atmospheric pressure if equipment permits high temperatures.
-
Note: At 20 mmHg, the target boils at approx. 75-80°C.[1]
-
-
Collect the fraction stabilizing at the target boiling point.
Characterization & Validation
Quality Control Metrics
To validate the synthesis, the following analytical methods are required:
-
Gas Chromatography (GC): Purity should be >95%. The trimer elutes after the dimer.
-
NMR: Distinct chemical shifts identify the terminal chlorosilyl groups versus the internal siloxane backbone.
-
(Terminal
): ~ +8 ppm -
(Internal
): ~ -20 ppm
-
(Terminal
-
Refractive Index: Target
.[2]
Process Flow Diagram
Figure 2: Operational workflow from reactant charging to final product isolation.
Applications in Drug Development & Materials
-
Surface Modification: The reactive Si-Cl termini react rapidly with surface hydroxyls (glass, silica), creating a hydrophobic, lubricious monolayer.
-
Block Copolymers: Used as a "hard" or "soft" block precursor in the synthesis of amphiphilic silicone-organic copolymers for drug delivery vesicles.
-
Cross-linking: Acts as a precise spacer in silicone elastomer networks, affecting modulus and permeability.
References
-
PubChem. (n.d.).[3] 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. (General reference for siloxane reactivity and handling).
Sources
Technical Guide: Spectral Data Analysis of 1,5-Dichlorohexamethyltrisiloxane
This guide details the spectral analysis of 1,5-Dichlorohexamethyltrisiloxane , a critical bifunctional organosilicon intermediate used in the synthesis of polysiloxanes and surface modification.
Executive Summary
1,5-Dichlorohexamethyltrisiloxane is a linear siloxane oligomer characterized by a symmetric structure containing two terminal chlorosilyl groups (
This guide provides a self-validating protocol for identifying this compound and assessing its purity, specifically distinguishing it from cyclic byproducts (e.g.,
Structural Characterization Strategy
The molecule possesses
Structural Formula:
Analysis Workflow
The following diagram illustrates the logical flow for confirming the structure and purity of the sample.
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6]
NMR is the primary tool for purity assessment. All samples must be prepared in anhydrous deuterated solvents (e.g.,
H NMR (Proton)
The symmetry of the molecule results in two distinct methyl environments.
| Environment | Functional Group | Shift ( | Multiplicity | Integral Ratio | Interpretation |
| Terminal | 0.40 - 0.45 | Singlet | 12H | Deshielded by electronegative Cl atom. | |
| Central | 0.05 - 0.10 | Singlet | 6H | Shielded D-unit environment. |
Note: In
Si NMR (Silicon)
Si NMR provides the definitive fingerprint for the siloxane backbone. The chemical shift is highly sensitive to the number of oxygen and chlorine substituents.| Unit Symbol | Structure | Shift ( | Description |
| +8.0 to +12.0 | Terminal unit. Positive shift due to Cl. | ||
| -20.0 to -22.0 | Central unit. Characteristic negative range for linear D units. |
Diagnostic Rule: If a peak appears near -10 ppm, it indicates the presence of
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is used to rapidly confirm the presence of the Si-Cl bond and the siloxane backbone.
| Wavenumber ( | Assignment | Intensity | Notes |
| 2960 - 2900 | C-H Stretch | Medium | Methyl C-H asymmetric/symmetric stretch. |
| 1260 | Strong | Characteristic "Umbrella" mode. | |
| 1080 - 1040 | Si-O-Si Stretch | Very Strong | Broad band, confirms trisiloxane chain. |
| 800 | Si-C Stretch | Strong | |
| 560 - 540 | Si-Cl Stretch | Medium/Strong | Critical diagnostic band. Disappears upon hydrolysis. |
Mass Spectrometry (MS) Analysis[7]
Electron Impact (EI) MS is useful for confirming the molecular weight and the presence of two chlorine atoms. The molecular ion (
Isotope Pattern Analysis
Chlorine has two stable isotopes:
-
M (both
): 100% (Relative) -
M+2 (one
, one ): ~65% -
M+4 (both
): ~10%
Fragmentation Pathway:
The primary fragmentation involves the loss of a methyl radical (
Experimental Protocols & Handling
Sample Preparation for NMR
Objective: Prevent hydrolysis during analysis.
-
Glassware: Oven-dry all NMR tubes and pipettes at 120°C for >2 hours.
-
Solvent: Use
stored over 4Å molecular sieves. -
Procedure:
-
Flush the NMR tube with dry Nitrogen or Argon.
-
Dissolve ~20 mg of 1,5-dichlorohexamethyltrisiloxane in 0.6 mL solvent.
-
Cap immediately. Run spectra within 15 minutes of preparation.
-
Hydrolysis Detection
The most common impurity is the hydrolysis product, 1,5-dihydroxyhexamethyltrisiloxane, or the condensation product (cyclic siloxanes).
Reaction:
Detection Signs:
-
Visual: Cloudiness (due to HCl formation or phase separation).
-
NMR: Appearance of broad singlet at
2.0-5.0 ppm ( ) in H NMR. -
IR: Appearance of broad band at 3200-3400 cm
( stretch).
References
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Gelest Catalog & Technical Guide. Link
- Smith, A. L.The Analytical Chemistry of Silicones. Wiley-Interscience, 1991.
- Hamada, Y., et al. "Vibrational spectra and normal coordinate analysis of chloromethylsilanes." Journal of Molecular Spectroscopy, 1985.
-
Mazzah, A., et al. "High-Resolution 29Si NMR Studies of Siloxanes." Annual Reports on NMR Spectroscopy, Vol 43, 2001. Link
-
LookChem. 1,5-Dichlorohexamethyltrisiloxane Product Data.Link
Technical Guide: Mass Spectrometry Fragmentation of 1,5-Dichlorohexamethyltrisiloxane
[1]
Executive Summary
1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) serves as a critical bifunctional building block in the synthesis of polysiloxanes and a potential impurity in silylation workflows.[1] Unlike standard polydimethylsiloxanes (PDMS), the presence of terminal chlorine atoms introduces distinct isotopic signatures and fragmentation pathways that require precise interpretation.[1]
This guide provides a definitive technical analysis of the Electron Ionization (EI) mass spectral behavior of 1,5-Dichlorohexamethyltrisiloxane.[1] It details the mechanistic origins of diagnostic ions, isotopic abundance validation, and experimental protocols for robust identification.[1]
Core Chemical Identity
| Property | Value |
| IUPAC Name | 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane |
| CAS Number | 3582-71-6 |
| Molecular Formula | C₆H₁₈Cl₂O₂Si₃ |
| Molecular Weight | 277.36 g/mol |
| Monoisotopic Mass | 276.0 (³⁵Cl₂) |
| Key Structural Feature | Linear siloxane backbone with terminal Si-Cl functionality |
Fragmentation Mechanics: The Core Analysis
The mass spectrum of 1,5-Dichlorohexamethyltrisiloxane is governed by the competition between the stability of the siloxane backbone (Si-O-Si) and the lability of the Si-C and Si-Cl bonds.[1] Under standard 70 eV EI conditions, the molecule undergoes predictable alpha-cleavage and rearrangement.[1]
Primary Fragmentation Pathways[1]
The molecular ion (M⁺, m/z 276) is typically weak or absent, a characteristic trait of linear siloxanes which rapidly stabilize via methyl loss.[1]
-
Alpha-Cleavage (Loss of Methyl): The Diagnostic High Mass [1]
-
Mechanism: Radical site initiation on the silicon atom leads to the homolytic cleavage of a methyl group.[1]
-
Result: Formation of the [M - CH₃]⁺ ion at m/z 261 .[1]
-
Significance: This is often the highest mass ion observed with significant intensity.[1] It retains both chlorine atoms, preserving the distinct Cl₂ isotope pattern (see Section 3).[1]
-
-
Terminal Group Scission (Base Peak Formation)
-
Mechanism: Inductive cleavage of the Si-O bond driven by the electronegativity of the oxygen and chlorine.[1]
-
Result: Formation of the dimethylchlorosilyl cation [Si(CH₃)₂Cl]⁺ at m/z 93 (for ³⁵Cl).[1]
-
Significance: This is the Base Peak (100% relative abundance) in most spectra.[1] It confirms the presence of the terminal Cl-Si(Me)₂- moiety.[1]
-
-
Loss of Chlorine
Visualization of Fragmentation Pathways[1]
The following diagram illustrates the causal relationships between the parent structure and its primary daughter ions.
Figure 1: Mechanistic fragmentation tree for 1,5-Dichlorohexamethyltrisiloxane under 70 eV EI.[1]
Isotopic Signature Analysis (Self-Validation)
Trustworthiness in mass spectrometry relies on isotopic validation. Because this molecule contains two chlorine atoms and three silicon atoms, the isotope patterns are complex but highly diagnostic.[1]
The Chlorine Signature (Cl₂)
For ions containing two chlorine atoms (e.g., the M-15 ion at m/z 261), the abundance ratios follow the expansion of
| Ion Composition | m/z (Nominal) | Theoretical Ratio (Approx) |
| M (³⁵Cl₂) | X | 100% (9) |
| M+2 (³⁵Cl³⁷Cl) | X+2 | ~65% (6) |
| M+4 (³⁷Cl₂) | X+4 | ~11% (1) |
Validation Protocol:
-
Examine the cluster at m/z 261 .[1]
-
Verify a peak at m/z 263 with ~65% intensity of m/z 261.
-
Verify a peak at m/z 265 with ~10% intensity of m/z 261.
-
If this 9:6:1 pattern is absent, the ion does not contain two chlorines.[1]
The Silicon Contribution
Silicon has naturally occurring isotopes ²⁸Si (92.2%), ²⁹Si (4.7%), and ³⁰Si (3.1%).[1] With three silicon atoms, the "A+1" peak (M+1) will be approximately
Experimental Protocol: GC-MS Analysis
To obtain reproducible spectra, strict adherence to sample preparation and instrument parameters is required.[1] This molecule is moisture sensitive ; hydrolysis will convert Si-Cl bonds to Si-OH, altering the observed mass spectrum (e.g., appearance of silanols).[1]
Sample Preparation Workflow
-
Solvent Selection: Use anhydrous n-Hexane or Dichloromethane (DCM).[1] Avoid alcohols (reacts to form alkoxysilanes).
-
Concentration: Prepare a 100 ppm solution (approx. 1 µL sample in 10 mL solvent).
-
Vial Handling: Use silanized glass vials to prevent surface activity. Analyze immediately after preparation.
Instrumental Parameters (Agilent/Thermo Standard)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |
| Split Ratio | 50:1 | Prevents detector saturation; siloxanes ionize efficiently.[1] |
| Column | DB-5ms (or equivalent) | Non-polar phase ideal for organosilicons.[1] |
| Carrier Gas | Helium, 1.0 mL/min | Standard constant flow.[1] |
| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library matching.[1] |
| Scan Range | m/z 35 - 350 | Captures low mass SiCl fragments and the molecular region.[1] |
| Solvent Delay | 3.0 min | Critical: Protects filament from solvent expansion.[1] |
Workflow Diagram
Figure 2: Analytical workflow for moisture-sensitive chlorosiloxanes.
Summary of Diagnostic Ions
Use this table for rapid peak assignment during data analysis.
| m/z (³⁵Cl) | Ion Identity | Structure | Interpretation Note |
| 276 | Molecular Ion (M⁺) | [ClSi₃O₂C₆H₁₈Cl]⁺ | Very weak/absent.[1] Look for isotope pattern. |
| 261 | M - Methyl | [M - CH₃]⁺ | Key High Mass Peak. Confirms backbone + 2 Cl. |
| 241 | M - Chlorine | [M - Cl]⁺ | Confirms labile Cl.[1] Single Cl isotope pattern. |
| 133 | Rearrangement | [Si₂OCl(CH₃)₂]⁺ | Cyclic rearrangement product. |
| 93 | Base Peak | [Si(CH₃)₂Cl]⁺ | Dominant. Confirms terminal dimethylchlorosilyl group.[1] |
| 63 | Fragment | [SiCl]⁺ | Common in all chlorosilanes. |
References
-
NIST Mass Spectrometry Data Center. Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-.[1] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms).
-
Smith, A. L. (1991).[1] The Analytical Chemistry of Silicones. Wiley-Interscience.[1] (Authoritative source on siloxane analysis).
-
Lippincott, W. T. (Ed.).[1] Organosilicon Compounds: Register and Review. (General reference for organosilicon properties and CAS 3582-71-6 verification).
Infrared (IR) spectroscopy of Si-O-Si bonds in trisiloxanes
From Synthesis Verification to Bio-Interface Analysis
Executive Summary
Trisiloxanes—specifically the linear
This guide provides a rigorous spectral analysis framework. Unlike generic polymer spectroscopy, characterizing trisiloxanes requires distinguishing subtle frequency shifts caused by ring strain and substituent electronegativity. We present a self-validating protocol for researchers to confirm structural integrity and quantify siloxane content in complex matrices.
The Physics of the Siloxane Bond
To interpret the spectrum, one must understand the mechanics driving the peaks. The
The "Spring Constant" Effect
The position of the
-
Linear/Relaxed Chains (
): The bond angle is flexible ( ), allowing the asymmetric stretch to occur at higher energy (1040–1080 cm⁻¹ ). -
Cyclic/Strained Rings (
): In hexamethylcyclotrisiloxane, the ring structure forces a tighter bond angle ( ). This geometric constraint reduces the effective restoring force for the asymmetric stretch, shifting the peak to lower wavenumbers (1005–1020 cm⁻¹ ).
This shift is the primary diagnostic tool for distinguishing linear delivery agents from cyclic impurities or precursors.
Figure 1: Mechanistic pathway showing how structural constraints in trisiloxanes dictate the spectral position of the Si-O-Si asymmetric stretch.
Spectral Fingerprinting: The Trisiloxane Atlas
The following table consolidates peak assignments for octamethyltrisiloxane (
| Functional Group | Vibration Mode | Wavenumber ( | Wavenumber ( | Diagnostic Note |
| C-H | 2960–2962 cm⁻¹ | 2965 cm⁻¹ | High intensity; use as internal standard for quantification. | |
| Si-O-Si | 1040–1080 cm⁻¹ | 1015–1020 cm⁻¹ | Critical Differentiator. | |
| Si-CH₃ | 1260 cm⁻¹ | 1260 cm⁻¹ | The "Gold Standard" band for confirming Silicon-Methyl bonds. Very sharp. | |
| Si-O-Si | 500–600 cm⁻¹ | ~600 cm⁻¹ | Symmetric stretch; often weak in IR, strong in Raman. | |
| Si-C | 800–840 cm⁻¹ | 815 cm⁻¹ | Often overlaps with Si-O-Si symmetric modes in the fingerprint region. |
Expert Insight: In drug delivery formulations, if you observe a shoulder developing at 1010 cm⁻¹ on your main 1050 cm⁻¹ peak, it indicates the formation of cyclic byproducts or degradation of the linear surfactant.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity (E-E-A-T), we utilize a Ratiometric Validation Protocol . This method prevents errors caused by path length variations in transmission cells or contact pressure issues in ATR.
Method Selection
-
Liquids (Pure Trisiloxanes): Use Transmission Mode with KBr or NaCl plates (capillary film). This prevents peak truncation (saturation) of the strong Si-O-Si band.
-
Solids/Coatings/Nanoparticles: Use ATR (Attenuated Total Reflectance) with a Diamond or Ge crystal. Note: Ge is preferred for high refractive index samples to avoid derivative-shaped peaks.
Step-by-Step Workflow
-
Baseline Acquisition: Collect a background spectrum (air) with 64 scans at 4 cm⁻¹ resolution.
-
Sample Loading:
-
ATR: Apply sample to cover the crystal.[1] Apply pressure until the preview spectrum stabilizes.
-
Transmission: Place a drop between two salt plates. Squeeze gently to form a thin film. Check: Absorbance of the strongest peak (1000-1100 cm⁻¹) must be
A.U. to verify Lambert-Beer linearity.
-
-
Acquisition: Collect 64 scans.
-
Self-Validation Check (The "Internal Standard" Rule):
-
Calculate the Peak Height Ratio:
. -
For pure polydimethylsiloxanes (PDMS) and trisiloxanes, this ratio is structurally fixed. A significant deviation (
) suggests contamination with non-silicon organics (affecting CH region) or inorganic silicates (affecting Si-O region).
-
-
Interpretation: Compare the Si-O-Si envelope against the reference values in Section 2.
Figure 2: Decision tree for selecting the correct acquisition mode and validating spectral quality.
Application in Drug Development
In pharmaceutical applications, trisiloxanes are often used as "superspreaders" to enhance the penetration of topical drugs or as components in siloxane-polyether copolymers for nanocarriers.
Case Study: Monitoring Hydrolysis Trisiloxane surfactants are susceptible to hydrolysis in aqueous formulations, cleaving the Si-O-Si bond and forming silanols (Si-OH).
-
Indicator: Disappearance of the 1040-1080 cm⁻¹ trisiloxane band.
-
New Feature: Appearance of a broad band at 3200–3700 cm⁻¹ (Si-OH / H-bonded OH) and a shift of the Si-O stretch to higher frequencies (formation of silica-like
networks) or lower frequencies (monomer formation).
References
-
NIST Mass Spectrometry Data Center. Cyclotrisiloxane, hexamethyl- Infrared Spectrum. NIST Standard Reference Database.[2][3]
-
Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.[4] Gelest Technical Literature.
-
Ivanova, N., et al. FTIR ATR Study of Adsorption of Trisiloxanes and Hydrocarbon Surfactants at Hydrophobic Solids. ResearchGate.[5]
- Smith, A. L.The Infrared Spectra of Methyl Chlorosilanes and Methyl Siloxanes. Journal of Chemical Physics. (Foundational text on Si-CH3 rocking assignments).
-
Zhang, J., et al. Applications of AFM-IR for drug delivery vector characterization. Advanced Drug Delivery Reviews.[6]
Sources
- 1. pstc.org [pstc.org]
- 2. Cyclotrisiloxane, hexamethyl- [webbook.nist.gov]
- 3. Trisiloxane, octamethyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications of AFM-IR for drug delivery vector characterization: infrared, thermal, and mechanical characterization at the nanoscale - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Short-Chain Dichlorosiloxanes
Abstract: Short-chain dichlorosiloxanes are a critical class of organosilicon compounds, serving as fundamental building blocks in the synthesis of a vast array of silicone polymers and materials. Their utility in research, drug development, and industrial applications is intrinsically linked to their distinct physical properties. This guide provides an in-depth analysis of these properties, including boiling point, density, viscosity, and refractive index, for a homologous series of α,ω-dichlorooligodimethylsiloxanes. We explore the underlying molecular principles governing these characteristics, present standardized methodologies for their empirical determination, and offer a quantitative overview to support experimental design and process optimization for professionals in the field.
Introduction: The Foundational Role of Dichlorosiloxanes
Short-chain α,ω-dichlorosiloxanes, with the general formula Cl–[Si(CH₃)₂O]ₙ–Si(CH₃)₂–Cl, are pivotal intermediates in silicone chemistry. The terminal silicon-chlorine bonds are highly reactive, particularly towards hydrolysis, making them ideal precursors for controlled polymerization reactions to produce polysiloxanes with tailored properties.[1] Understanding the physical characteristics of these monomers and oligomers is not merely academic; it is essential for practical applications. Properties such as boiling point and vapor pressure dictate purification strategies (e.g., fractional distillation), while density and viscosity are critical parameters for reaction engineering, fluid handling, and formulation development. This guide serves as a technical resource for scientists and researchers, providing both the data and the foundational knowledge required to effectively utilize these versatile compounds.
Molecular Structure and Governing Intermolecular Forces
The physical behavior of dichlorosiloxanes is a direct consequence of their unique molecular structure. The backbone consists of alternating silicon and oxygen atoms (a siloxane), which is highly flexible. The silicon atoms are substituted with non-polar methyl groups, which effectively shield the polar Si-O backbone.[2]
The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These are the most significant intermolecular forces for these molecules.[2] As the length of the siloxane chain increases, the overall molecular size and surface area grow, leading to stronger London dispersion forces.[3] This directly results in higher boiling points and viscosities for longer oligomers.
-
Dipole-Dipole Interactions: While the Si-O bond is polar, the overall molecular polarity is relatively low due to the symmetrical arrangement of methyl groups and the flexible backbone. However, weak dipole-dipole interactions contribute to the cohesive energy of the liquid.
Unlike protic solvents, hydrogen bonding is absent in dichlorosiloxanes. This, combined with the weak nature of the van der Waals forces, accounts for their relatively low viscosity and high volatility compared to other polymers of similar molecular weight.[2]
Core Physical Properties: A Quantitative Overview
The systematic variation in chain length across the homologous series of short-chain dichlorosiloxanes allows for a predictable trend in their physical properties. The data presented below has been aggregated from authoritative chemical data sources.
| Compound Name | Formula | n | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Dichlorodimethylsilane | C₂H₆Cl₂Si | 0 | 129.06 | 70[1][4] | 1.064 (at 20°C)[4] | 1.4055 (at 20°C)[5] |
| 1,3-Dichloro-tetramethyldisiloxane | C₄H₁₂Cl₂OSi₂ | 1 | 203.22 | 138[6] | 1.039 | 1.407 |
| 1,5-Dichloro-hexamethyltrisiloxane | C₆H₁₈Cl₂O₂Si₃ | 2 | 277.37 | 184[7][8] | 1.018[7] | 1.405[7] |
Note: Density and Refractive Index values are typically measured at 20°C or 25°C as specified.
As the number of siloxane units (n) increases, there is a clear and predictable increase in molecular weight, boiling point, and a slight decrease in density for these initial oligomers.
Structure-Property Relationships Explained
The trends observed in the data table are not arbitrary; they are governed by fundamental physicochemical principles. Understanding these relationships is key to predicting the behavior of other siloxane oligomers.
Impact of Chain Length on Boiling Point
The boiling point is a direct indicator of the strength of intermolecular forces. As the siloxane chain elongates, the molecule's surface area increases, enhancing the cumulative effect of London dispersion forces. More energy (a higher temperature) is required to overcome these attractions and transition the substance from a liquid to a gaseous state. This relationship is a cornerstone of polymer science.[3]
Caption: Causality of increasing boiling point with chain length.
Experimental Determination of Physical Properties
To ensure scientific integrity, the physical properties listed must be verifiable through standardized, reproducible experimental protocols. These methods form a self-validating system when performed with proper calibration and controls.
Protocol: Boiling Point Determination (OECD Guideline 103)
The boiling point is defined as the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure (101.325 kPa).[9] The method according to Siwoloboff, a capillary method, is a common and reliable technique.[9]
Methodology:
-
Preparation: A small sample of the dichlorosiloxane is placed into a test tube. A smaller capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is securely attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with silicone oil) to ensure uniform heating.
-
Heating: The bath is heated gently. As the temperature rises, dissolved air will be expelled from the inverted capillary.
-
Observation: As the liquid approaches its boiling point, a continuous stream of bubbles will emerge from the bottom of the capillary tube.[10]
-
Determination: The heating is stopped. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10] This ensures the measurement is taken at the point where the external pressure equals the liquid's vapor pressure.
-
Validation: The procedure should be validated using a reference substance with a known boiling point. The atmospheric pressure should be recorded, and corrections applied if it deviates significantly from standard pressure.
Caption: Workflow for Boiling Point Determination via Capillary Method.
Protocol: Density Measurement (ASTM D4052)
Density is the mass per unit volume of a substance at a specified temperature.[11] Modern digital density meters provide a highly accurate and rapid method for this determination.[12]
Methodology:
-
Calibration: The digital density meter's oscillating U-tube is calibrated according to the manufacturer's instructions. This typically involves measuring the oscillation period with two standards of known density, such as dry air and ultrapure water.
-
Sample Preparation: The dichlorosiloxane sample must be homogenous and free of air bubbles.[13] Given their reactivity, samples must be handled under anhydrous conditions to prevent hydrolysis, which would alter the density.
-
Injection: A small volume (typically 1-2 mL) of the sample is injected into the thermostatically controlled sample cell of the density meter.[11] Care must be taken to avoid introducing air bubbles.
-
Equilibration: The sample is allowed to reach thermal equilibrium at the target temperature (e.g., 25.0 ± 0.1 °C).
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software automatically calculates and displays the density.
-
Cleaning and Verification: The sample cell is thoroughly cleaned with appropriate anhydrous solvents and dried before the next measurement. The calibration should be periodically verified.
Conclusion
The physical properties of short-chain dichlorosiloxanes are a direct function of their molecular weight and the intermolecular forces dictated by their siloxane structure. The predictable trends in boiling point, density, and other characteristics allow researchers and engineers to anticipate their behavior, design effective purification and reaction processes, and formulate new materials. The application of standardized measurement protocols, such as those from the OECD and ASTM, ensures the generation of reliable and comparable data, which is the bedrock of scientific advancement and industrial quality control.
References
-
Gelest, Inc. (n.d.). 1,3,5,7-TETRAMETHYLCYCLOTETRASILOXANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]
-
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,5-Dichlorohexamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dichlorohexamethyltrisiloxane, a chlorinated organosilicon compound, finds utility as a chemical intermediate in the synthesis of various silicone-based materials.[1] Its thermal stability is a critical parameter influencing its storage, handling, and application, particularly in processes conducted at elevated temperatures. This guide provides a comprehensive overview of the thermal stability and decomposition of 1,5-dichlorohexamethyltrisiloxane, drawing upon established principles of siloxane chemistry and available data on analogous compounds. The document details anticipated decomposition pathways, identifies potential hazardous byproducts, and outlines robust analytical methodologies for characterizing its thermal behavior. This information is crucial for ensuring safe laboratory and industrial practices and for the development of stable formulations.
Introduction to 1,5-Dichlorohexamethyltrisiloxane
1,5-Dichlorohexamethyltrisiloxane is a linear siloxane with the chemical formula C₆H₁₈Cl₂O₂Si₃.[2] It is characterized by a backbone of alternating silicon and oxygen atoms, with methyl and chlorine substituents attached to the terminal silicon atoms. The presence of the reactive Si-Cl bonds makes it a valuable precursor for the synthesis of more complex silicone structures through reactions such as hydrolysis and condensation.[3] While its primary application lies in chemical synthesis, its thermal behavior is of paramount importance for process safety and product purity.
Table 1: Physicochemical Properties of 1,5-Dichlorohexamethyltrisiloxane
| Property | Value | Reference |
| Molecular Formula | C₆H₁₈Cl₂O₂Si₃ | [2] |
| Molecular Weight | 277.36 g/mol | [2] |
| Appearance | Colorless clear liquid | [2] |
| Melting Point | -53 °C (lit.) | [2] |
| Boiling Point | 184 °C (lit.) | [2] |
| Density | 1.018 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 76 °C | [1] |
| Stability | Stable in sealed containers under a dry inert atmosphere. Reacts with water and moisture. | [4] |
Thermal Stability Profile
The thermal stability of polysiloxanes is generally high due to the strength of the siloxane (Si-O) bond.[5] However, the presence of functional groups, such as the chlorine atoms in 1,5-dichlorohexamethyltrisiloxane, can influence the onset and mechanism of thermal decomposition.
Inert Atmosphere: In the absence of oxygen, the thermal degradation of linear polysiloxanes typically proceeds through intramolecular "backbiting" reactions, leading to the formation of cyclic siloxanes.[5] For polydimethylsiloxanes (PDMS), this process generally occurs at temperatures above 350-400°C.[5]
Oxidative Atmosphere: In the presence of oxygen, the degradation of polysiloxanes can occur at lower temperatures.[5] The process is more complex and involves the oxidation of the methyl groups, leading to the formation of silanols, formaldehyde, water, carbon monoxide, and carbon dioxide, ultimately resulting in a silica (SiO₂) residue at high temperatures.[5]
For 1,5-dichlorohexamethyltrisiloxane, the presence of chlorine atoms introduces an additional decomposition pathway: the elimination of hydrogen chloride (HCl).[4] This process is common for chlorinated organic compounds and is a significant safety consideration.[6]
Decomposition Pathways and Mechanisms
Primary Decomposition Route: Elimination of Hydrogen Chloride
The most likely initial decomposition step involves the elimination of hydrogen chloride. This can occur through an intramolecular reaction, where a chlorine atom abstracts a hydrogen atom from an adjacent methyl group.
Caption: Proposed initial decomposition step via HCl elimination.
This elimination would result in the formation of an unsaturated siloxane species and hydrogen chloride gas. The liberated HCl is corrosive and toxic, necessitating appropriate safety precautions.
Secondary Decomposition: Siloxane Backbone Rearrangement and Fragmentation
Following or concurrent with HCl elimination, the siloxane backbone can undergo rearrangement and fragmentation. This is analogous to the decomposition of non-chlorinated polysiloxanes and is expected to produce a mixture of cyclic and linear siloxanes of varying chain lengths.
Caption: Overview of potential thermal decomposition pathways.
The exact composition of the resulting siloxane mixture will depend on factors such as temperature, heating rate, and the presence of catalysts or impurities.
Formation of "Organic Acid Vapors" and Silicon Dioxide
The term "organic acid vapors" mentioned in safety data sheets likely refers to the potential for oxidation of the methyl groups under certain conditions, which could lead to the formation of formic acid or other low molecular weight carboxylic acids.[4] In an oxidative environment, the ultimate solid decomposition product is expected to be silicon dioxide (SiO₂).[4]
Experimental Methodologies for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of 1,5-dichlorohexamethyltrisiloxane, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is essential for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the final residue amount.
Step-by-Step TGA Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of 1,5-dichlorohexamethyltrisiloxane into a clean, inert TGA pan (e.g., platinum or alumina).
-
Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to study thermal decomposition. For oxidative stability, use a mixture of air or oxygen and an inert gas.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Decomposition Stages: The number of distinct mass loss steps and the temperature range of each.
-
Residual Mass: The percentage of mass remaining at the final temperature.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Step-by-Step Py-GC-MS Protocol:
-
Instrument Setup:
-
Interface a pyrolysis unit to a gas chromatograph-mass spectrometer (GC-MS) system.
-
Install an appropriate GC column for separating the expected decomposition products (e.g., a non-polar or mid-polar capillary column).
-
-
Sample Preparation: Place a small amount of 1,5-dichlorohexamethyltrisiloxane into a pyrolysis sample holder (e.g., a quartz tube or a metal foil).
-
Pyrolysis:
-
GC Separation:
-
The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
Use a suitable temperature program for the GC oven to separate the individual components of the pyrolysate.
-
-
MS Detection and Identification:
-
As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Safety Considerations
Given the anticipated decomposition products, several safety precautions are essential when handling 1,5-dichlorohexamethyltrisiloxane at elevated temperatures:
-
Ventilation: All heating processes should be conducted in a well-ventilated fume hood to prevent inhalation of HCl and other volatile decomposition products.
-
Material Compatibility: Ensure that all equipment used at high temperatures is compatible with corrosive gases like HCl.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Neutralization: Have a means to neutralize acidic gases, such as a scrubber system, if scaling up processes.
Conclusion
While direct experimental data on the thermal decomposition of 1,5-dichlorohexamethyltrisiloxane is limited, a comprehensive understanding of its likely behavior can be formulated based on the established chemistry of related siloxanes and chlorinated compounds. The primary decomposition pathways are expected to involve the elimination of hydrogen chloride and rearrangement of the siloxane backbone to form cyclic and linear siloxanes. In the presence of oxygen, oxidation of the methyl groups can lead to the formation of organic acid vapors and ultimately silicon dioxide. Rigorous experimental characterization using techniques such as TGA and Py-GC-MS is crucial for obtaining precise data on decomposition temperatures and products, ensuring the safe and effective use of this important chemical intermediate.
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Co-formula. (n.d.). CFS-S716, 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane, CAS NO. 3582-71-6. Retrieved from [Link]
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Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes & Silicones. Retrieved from [Link]
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Navigating the Nuances of 1,5-Dichlorohexamethyltrisiloxane: A Technical Guide to Commercial Sources and Purity for Researchers
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Purity Considerations of 1,5-Dichlorohexamethyltrisiloxane.
In the landscape of advanced materials and pharmaceutical development, the selection of high-quality starting materials is paramount. 1,5-Dichlorohexamethyltrisiloxane, a versatile organosilicon compound, serves as a critical building block in a variety of applications, from the synthesis of complex silicone polymers to the surface modification of medical devices. This technical guide provides an in-depth analysis of the commercial sources of 1,5-dichlorohexamethyltrisiloxane, the available purity grades, and the analytical methodologies required to ensure its suitability for high-stakes research and development applications.
The Strategic Importance of 1,5-Dichlorohexamethyltrisiloxane in Scientific Innovation
1,5-Dichlorohexamethyltrisiloxane (CAS No. 3582-71-6) is a linear siloxane featuring reactive chlorosilyl groups at both ends of a flexible hexamethyltrisiloxane backbone. This bifunctionality makes it an invaluable precursor for polymerization reactions and for covalently bonding to a wide range of substrates. Its applications are particularly relevant in the fields of drug delivery and medical device engineering, where the unique properties of silicones—such as biocompatibility, thermal stability, and tunable hydrophobicity—are highly sought after.[1][2]
In drug delivery, polymers derived from 1,5-dichlorohexamethyltrisiloxane can be engineered to form nanoparticles or matrices for the controlled release of therapeutics.[3][4] The siloxane backbone can be tailored to achieve desired degradation profiles and drug-loading capacities. Furthermore, its ability to modify surfaces is leveraged to improve the biocompatibility of medical implants, reducing protein fouling and adverse immune responses.[5][6]
Commercial Availability and Purity Grades: A Marketplace Overview
A survey of the chemical supplier landscape reveals that 1,5-dichlorohexamethyltrisiloxane is available in a range of purity grades, catering to diverse research and industrial needs. Understanding these grades is crucial for selecting a material that aligns with the stringent requirements of a specific application, particularly in the context of drug development where impurities can have significant consequences.
| Purity Grade | Typical Purity (%) | Common Applications | Key Considerations |
| Technical Grade | ~90-95% | Industrial applications, synthesis of non-medical grade silicones. | May contain significant levels of starting materials, other chlorosiloxanes, and cyclic siloxanes. Not suitable for biomedical applications without further purification. |
| Reagent Grade | >95% | General laboratory use, non-critical synthesis. | Purity is generally sufficient for many chemical reactions, but a detailed impurity profile is often not provided. |
| High Purity | >98% | Research and development, precursor for specialty polymers, surface modification studies. | Lower levels of impurities, often accompanied by a certificate of analysis with basic purity determination (e.g., by GC). |
| Ultra-High Purity | >99% | Pharmaceutical and medical device applications, synthesis of well-defined polymers for drug delivery, bioconjugation. | Stringent quality control, detailed certificate of analysis with impurity profiling by multiple analytical techniques is expected. |
Table 1: Commercial Grades of 1,5-Dichlorohexamethyltrisiloxane.
Prominent suppliers of 1,5-dichlorohexamethyltrisiloxane include companies specializing in silicones and organometallic compounds. Researchers should request a certificate of analysis (CoA) from the supplier, which provides key information on the purity and physical properties of a specific lot.[7][8] However, for critical applications, independent verification of purity is strongly recommended.
Unveiling the Impurity Profile: A Look into Synthesis and Purification
The purity of 1,5-dichlorohexamethyltrisiloxane is intrinsically linked to its synthesis and subsequent purification processes. While specific proprietary synthesis routes are not always disclosed, the general chemistry of chlorosiloxanes points to potential impurities.
A common synthetic approach involves the hydrolysis of dichlorodimethylsilane to form a mixture of linear and cyclic siloxanes, followed by a reaction with a chlorinating agent to introduce the terminal chloro groups. Another route may involve the reaction of 1,5-disodiumoxyhexamethylsiloxane with a source of chlorine.[9]
Based on these synthetic pathways, potential impurities include:
-
Starting Materials: Unreacted dichlorodimethylsilane or other silane precursors.
-
Other Chlorosiloxanes: Shorter or longer chain α,ω-dichloro-oligodimethylsiloxanes.
-
Cyclic Siloxanes: Most notably octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), which are common byproducts in siloxane synthesis.
-
Hydrolysis Products: Partially hydrolyzed species containing silanol (Si-OH) groups, which can affect reactivity and polymer properties.
-
Residual Catalysts and Solvents: Trace amounts of acids, bases, or solvents used in the synthesis and purification steps.
-
Boron-Containing Impurities: If silicon tetrachloride derived from metallurgical grade silicon is used as a precursor, boron trichloride can be a critical impurity that is difficult to remove due to its similar boiling point to some chlorosilanes.[10]
Purification of chlorosiloxanes typically involves fractional distillation to separate components based on their boiling points.[1] For the removal of specific impurities like boron, adsorption techniques using a silica fixed bed may be employed.[10]
Rigorous Purity Assessment: A Multi-Modal Analytical Approach
To ensure the quality and consistency of 1,5-dichlorohexamethyltrisiloxane for sensitive applications, a combination of analytical techniques should be utilized to confirm identity, quantify purity, and identify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,5-dichlorohexamethyltrisiloxane. It allows for the separation of the main component from volatile impurities and provides mass spectral data for their identification.[11][12]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 1,5-dichlorohexamethyltrisiloxane (e.g., 1 mg/mL) in a dry, aprotic solvent such as hexane or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, operated in split mode to avoid column overloading.
-
Oven Program: A temperature gradient program is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 500.
-
-
Data Analysis: The purity is often reported as the area percentage of the main peak in the chromatogram. Impurities can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).
Caption: Workflow for GC-MS Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of 1,5-dichlorohexamethyltrisiloxane. ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the molecular structure and the presence of impurities.[13][14]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solvent should be dry to prevent hydrolysis of the chlorosilyl groups.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The methyl protons on the silicon atoms will give characteristic signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the carbon signals of the methyl groups.
-
²⁹Si NMR: This is particularly useful for identifying different siloxane environments and impurities.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different components. Chemical shifts can be compared to literature values or reference spectra to identify impurities.[15]
High-Performance Liquid Chromatography (HPLC)
For less volatile impurities or for orthogonal verification of purity, HPLC can be a valuable technique. A reverse-phase HPLC method has been reported for the analysis of 1,5-dichlorohexamethyltrisiloxane.[16]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent that is miscible with the mobile phase, such as acetonitrile.
-
Instrumentation: An HPLC system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as siloxanes have a weak UV chromophore.
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid for MS compatibility).[16]
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or a mass-based detector.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak.
The Impact of Purity on Drug Development Applications
The purity of 1,5-dichlorohexamethyltrisiloxane has a direct and profound impact on its performance in drug development applications.
-
In Drug Delivery Systems: When used as a monomer for the synthesis of drug-eluting polymers, the presence of monofunctional or non-functional impurities can lead to premature chain termination, resulting in a lower molecular weight polymer with altered mechanical properties and drug release kinetics.[17] Reactive impurities can also lead to batch-to-batch variability, a critical issue in pharmaceutical manufacturing.
-
In Bioconjugation: If 1,5-dichlorohexamethyltrisiloxane is used to create a linker for an antibody-drug conjugate (ADC), its purity is of utmost importance.[18][19] The precise stoichiometry of the conjugation reaction requires a well-defined starting material. Impurities could lead to the formation of undesirable side products, complicating the purification of the final ADC and potentially impacting its efficacy and safety.
-
In Medical Device Coatings: For surface modification of implants, impurities can affect the uniformity and stability of the resulting coating.[8][20] This could compromise the biocompatibility of the device and lead to adverse biological responses.
Caption: Impact of Purity on Drug Development Applications.
Conclusion and Future Outlook
1,5-Dichlorohexamethyltrisiloxane is a key enabling chemical for innovation in drug development and medical materials science. The success of these endeavors is critically dependent on the purity of this starting material. Researchers and drug development professionals must adopt a rigorous approach to sourcing and qualifying 1,5-dichlorohexamethyltrisiloxane, employing a suite of analytical techniques to ensure its identity, purity, and impurity profile. As the demand for more sophisticated drug delivery systems and biocompatible materials grows, the need for well-characterized, high-purity 1,5-dichlorohexamethyltrisiloxane will only intensify, making the principles outlined in this guide more relevant than ever.
References
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Stozhkov, D. A., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers (Basel), 13(24), 4409. Available from: [Link]
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SIELC Technologies. (2018). Separation of Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- on Newcrom R1 HPLC column. Available from: [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Available from: [Link]
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ResearchGate. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Available from: [Link]
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MDPI. (2024). Plasma Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applications. Available from: [Link]
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Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]
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Li, Z., et al. (2024). Mesoporous silica nanoparticle-based nanomedicine: Preparation, functional modification, and theranostic applications. Journal of Nanobiotechnology, 22(1), 1-32. Available from: [Link]
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Chen, X., et al. (2024). Nature-inspired surface modification strategies for implantable devices. Signal Transduction and Targeted Therapy, 9(1), 1-28. Available from: [Link]
-
Wankhede, S. B., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Chromatographic Science, 49(8), 589-593. Available from: [Link]
-
Martineau, C., et al. (2022). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. Chemistry of Materials, 34(1), 329-340. Available from: [Link]
-
Crown Bioscience. (n.d.). Antibody-Drug Conjugates (ADCs): Concepts and Challenges. Available from: [Link]
-
ResearchGate. (2020). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available from: [Link]
-
Chem-Impex. (n.d.). 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. Available from: [Link]
-
Scilit. (n.d.). Nanoporous Silicon as Drug Delivery Systems for Cancer Therapies. Available from: [Link]
-
National Institutes of Health. (2024). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Available from: [Link]
-
Agilent. (n.d.). Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Available from: [Link]
-
MDPI. (2020). Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment. Available from: [Link]
-
Chromatography Online. (2017). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. Available from: [Link]
-
RSC Publishing. (n.d.). Advances in implant surface modifications to improve osseointegration. Available from: [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]
- Google Patents. (n.d.). US20230097766A1 - Process for removing an impurity from a chlorosilane mixture.
-
Carl ROTH. (n.d.). Liquid Chromatography HPLC. Available from: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
-
MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Available from: [Link]
-
SciSpace. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Surface Modification of Medical Implants. Available from: [Link]
-
National Institutes of Health. (2021). Mesoporous Silica Nanoparticles as Drug Delivery Systems. Available from: [Link]
-
FUJIFILM Wako Chemicals. (n.d.). Antibody-drug Conjugate/ADC Related Catalog. Available from: [Link]
-
ResearchGate. (2021). Synthesis of a potential bendamustine deschloro dimer impurity. Available from: [Link]
-
PubMed. (2012). Mesoporous silica nanoparticles: synthesis, biocompatibility and drug delivery. Available from: [Link]
-
YouTube. (2023). Linkers for ADC from TCI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Mesoporous Silica Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nature-inspired surface modification strategies for implantable devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20230097766A1 - Process for removing an impurity from a chlorosilane mixture - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. Separation of Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Advances in implant surface modifications to improve osseointegration - Materials Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for Grafting Polymers using 1,5-Dichlorohexamethyltrisiloxane
[1]
Abstract
This application note details the protocol for utilizing 1,5-Dichlorohexamethyltrisiloxane (DCHMTS) as a bifunctional grafting agent and chain extender in polymer synthesis. Unlike monofunctional silanes that form terminal caps, DCHMTS possesses two reactive silicon-chlorine (Si-Cl) termini separated by a flexible siloxane spacer. This unique structure allows it to function as a covalent bridge between nucleophilic polymer backbones (e.g., cellulose, chitosan, PVA) or as a coupling agent for synthesizing siloxane-organic block copolymers. This guide focuses on the critical control of moisture, stoichiometry, and acid neutralization to prevent uncontrolled hydrolysis and gelation.
Introduction & Mechanistic Principles[2][3]
Chemical Identity[4][5]
-
Compound: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane[1]
-
CAS: 3582-71-6[1]
-
Functionality: Bifunctional Electrophile (Si-Cl)
-
Reactivity Profile: Highly moisture-sensitive; reacts violently with water and protic solvents to release Hydrogen Chloride (HCl).
Reaction Mechanism
The grafting mechanism relies on a Nucleophilic Substitution (
-
Nucleophilic Attack: The polymer's lone pair attacks the silicon center.
-
Transition State: Formation of a pentacoordinate silicon intermediate.
-
Elimination: The chloride ion (
) is expelled, forming a stable siloxane ether bond ( ) or silylamine bond ( ). -
Acid Neutralization: The byproduct HCl must be immediately sequestered by a base (e.g., Pyridine, Triethylamine) to prevent acid-catalyzed degradation of the polymer backbone or hydrolysis of the siloxane bond.
Caption: Nucleophilic substitution mechanism of DCHMTS grafting onto a hydroxyl-functionalized polymer.
Materials & Equipment
Reagents
| Reagent | Grade/Purity | Role | Critical Note |
| 1,5-Dichlorohexamethyltrisiloxane | >95% | Grafting Agent | Store under Argon/Nitrogen.[2] Clear liquid.[1][2] |
| Target Polymer | Dry | Substrate | Must be azeotropically dried (e.g., Cellulose, PEG, PVA). |
| Anhydrous Toluene/THF | <50 ppm H₂O | Solvent | Moisture kills the reaction. Use molecular sieves. |
| Triethylamine (Et₃N) or Pyridine | >99% | Acid Scavenger | Molar excess required (1.1 eq per Cl). |
| Methanol | Industrial | Quenching Agent | Stops the reaction. |
Equipment
-
Reaction Vessel: 3-neck Round Bottom Flask (flame-dried).
-
Atmosphere Control: Schlenk line or Nitrogen balloon with oil bubbler.
-
Addition: Pressure-equalizing addition funnel (for slow addition).
-
Stirring: Magnetic stirrer or overhead mechanical stirrer (for viscous polymers).
Pre-Reaction Considerations (Expertise & Experience)
Moisture Control (The "Silent Killer")
The Si-Cl bond hydrolyzes instantly upon contact with atmospheric moisture, forming silanols (Si-OH) which then self-condense into silicone oils/gels.
-
Directive: All glassware must be oven-dried at 120°C for >4 hours.
-
Directive: Solvents must be dried over activated 4Å molecular sieves for 24 hours prior to use.
Stoichiometry & Crosslinking
Since DCHMTS is bifunctional :
-
To Graft (Surface Modification): Use a large excess of Siloxane (e.g., 5:1 molar ratio relative to surface -OH) to ensure only one end reacts, leaving a free Cl group for hydrolysis or further reaction.
-
To Crosslink/Couple: Use a 1:1 stoichiometric ratio (or 0.5:1 Siloxane:Polymer-OH) to bridge two polymer chains.
Experimental Protocol
Protocol A: Heterogeneous Grafting onto Cellulose/Starch
Objective: To hydrophobize a hydrophilic polysaccharide surface.
Step 1: Substrate Activation
-
Suspend 5.0 g of Cellulose powder in 100 mL of anhydrous Toluene.
-
Perform azeotropic distillation (remove ~10 mL solvent) to strip trace water.
-
Cool to room temperature under Nitrogen flow.
Step 2: Reaction Setup
-
Add Pyridine (2.0 equivalents relative to estimated surface -OH groups) to the suspension.
-
Prepare a solution of DCHMTS (1.5 equivalents) in 20 mL anhydrous Toluene in the addition funnel.
Step 3: Grafting Reaction[3]
-
Add the DCHMTS solution dropwise over 30 minutes. Reason: Exothermic reaction; dropwise addition prevents localized overheating and degradation.
-
Heat the mixture to 60°C and stir for 4–6 hours.
-
Observation: Pyridinium hydrochloride salts will precipitate as a white solid.
Step 4: Work-up
-
Filter the hot mixture to remove the polymer.
-
Wash the polymer sequentially with:
-
Toluene (removes unreacted siloxane).
-
Ethanol (removes salts and hydrolyzes remaining Si-Cl bonds).
-
Deionized Water (removes residual salts).
-
-
Dry in a vacuum oven at 50°C overnight.
Protocol B: Homogeneous Chain Extension (e.g., PEG-Siloxane-PEG)
Objective: To synthesize an amphiphilic triblock copolymer.
Caption: Workflow for homogeneous chain coupling of PEG using DCHMTS.
-
Dissolution: Dissolve 10 mmol of dry PEG-monomethyl ether (mPEG-OH) in 50 mL anhydrous Dichloromethane (DCM).
-
Base Addition: Add 12 mmol Triethylamine (Et₃N).
-
Cooling: Cool reaction to 0°C to control reaction rate.
-
Coupling: Add 5 mmol DCHMTS dissolved in 10 mL DCM dropwise.
-
Critical: Stoichiometry must be precise (1 Siloxane : 2 Polymer chains) to achieve coupling.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Purification: Filter off the white Et₃N·HCl salt. Concentrate the filtrate and precipitate into cold diethyl ether.
Characterization & Validation
| Method | Expected Signal / Observation | Interpretation |
| ¹H NMR | New peak at ~0.1 ppm (Si-CH₃). | Confirms incorporation of siloxane.[2][4][5][6] |
| FT-IR | Appearance of Si-O-Si doublet (1020–1090 cm⁻¹). | Diagnostic for siloxane backbone. |
| Contact Angle | Increase (e.g., Cellulose: <10° → >90°). | Confirms surface hydrophobization. |
| GPC | Shift to higher Molecular Weight (Protocol B). | Confirms successful coupling/chain extension. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gelation / Crosslinking | Too much DCHMTS used in homogeneous phase. | Reduce DCHMTS concentration; ensure high dilution. |
| Low Grafting Density | Wet solvent/polymer hydrolyzed the Si-Cl. | Re-dry all reagents; increase N₂ purge. |
| Polymer Degradation | HCl accumulation (insufficient base). | Increase Base (Et₃N/Pyridine) to 1.5–2.0 eq per Cl. |
| Cloudy Product | Residual Amine Salts. | Perform additional water/ethanol washes. |
Safety Information
-
Corrosivity: DCHMTS causes severe skin burns and eye damage.[7] It releases HCl gas on contact with moisture.
-
Handling: Always handle in a fume hood. Wear butyl rubber gloves and safety goggles.
-
Storage: Store in a tightly sealed container under inert gas (Ar/N₂) in a cool, dry place.
References
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers . Polymers, 2021.[5][6][8][9][10] Link
-
1,5-Dichlorohexamethyltrisiloxane Product Data . Gelest, Inc.[7]Link
-
Polymer Grafting and its chemical reactions . Frontiers in Chemistry, 2019. Link
-
Grafting of Cellulose Based Materials: A Review . Chemical Science Review and Letters, 2014.[3] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-[(Dimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | 17082-46-1 | TCI Deutschland GmbH [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) 1,5-Dichlorohexamethyltrisiloxane as a Modifier of [research.amanote.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. Emulsion Graft Polymerization of Methyl Methacrylate onto Cellulose Nanofibers [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
Application Note: Precision Synthesis of Functionalized Siloxane Precursors for Dental Impression Materials
Role of 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6)
Executive Summary & Scientific Rationale
In the development of high-fidelity dental impression materials, the dispersity (Đ) of the polysiloxane backbone is a critical determinant of dimensional stability and tear strength. While bulk hydrolysis of dimethyldichlorosilane yields broad molecular weight distributions, 1,5-Dichlorohexamethyltrisiloxane serves as a discrete, high-purity building block.
This application note details the use of 1,5-Dichlorohexamethyltrisiloxane as a reactive intermediate to synthesize defined-length oligomers for two classes of dental elastomers:
-
Vinyl Polysiloxanes (VPS/Addition Silicones): Synthesis of 1,5-Divinylhexamethyltrisiloxane, a critical chain extender and cross-linking modulator.
-
Condensation Silicones: Controlled hydrolysis to 1,5-Dihydroxyhexamethyltrisiloxane, a discrete silanol precursor for condensation-cured systems.
Key Advantage: Using a discrete trisiloxane backbone minimizes the formation of volatile cyclic siloxanes (D3, D4), significantly reducing polymerization shrinkage—a primary failure mode in dental impressions.
Chemical Mechanism & Pathway
1,5-Dichlorohexamethyltrisiloxane is a linear siloxane terminated by reactive chlorine atoms. Its utility lies in the high susceptibility of the Si-Cl bond to nucleophilic substitution, allowing for precise functionalization without disrupting the Si-O-Si backbone.
Reaction Pathways[1]
-
Pathway A (VPS Precursor): Nucleophilic substitution with Vinylmagnesium bromide (Grignard reagent) yields vinyl-terminated oligomers.
-
Pathway B (Condensation Precursor): Controlled hydrolysis yields hydroxyl-terminated silanols.
Figure 1: Divergent synthesis pathways utilizing 1,5-Dichlorohexamethyltrisiloxane for dental material precursors.
Protocol A: Synthesis of 1,5-Divinylhexamethyltrisiloxane (VPS Modulator)
Objective: Synthesize a high-purity vinyl-terminated oligomer to act as a cross-linker modulator in Addition Silicone (VPS) formulations.
Materials
-
1,5-Dichlorohexamethyltrisiloxane (≥95%, anhydrous)
-
Vinylmagnesium bromide (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane (extraction solvent)[2]
-
Nitrogen atmosphere line
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Purge with
for 15 minutes. -
Reagent Prep: Charge the flask with 100 mL anhydrous THF and 27.7 g (0.1 mol) of 1,5-Dichlorohexamethyltrisiloxane . Cool to 0°C using an ice bath.
-
Grignard Addition: Transfer 220 mL (0.22 mol) of Vinylmagnesium bromide into the dropping funnel.
-
Critical Step: Add dropwise over 60 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent siloxane rearrangement.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quenching: Carefully pour the reaction mixture into 500 mL of saturated aqueous
at 0°C. (Caution: Residual Grignard will fizz). -
Extraction: Extract the aqueous layer with Hexane (
). Combine organic layers and wash with brine. -
Drying & Isolation: Dry over anhydrous
, filter, and remove solvent via rotary evaporation. -
Purification: Distill the crude oil under reduced pressure (vacuum distillation) to collect the fraction boiling at ~75°C (at 20 mmHg).
Expected Yield: ~85% Colorless liquid.
Validation:
Protocol B: Formulation of Model Dental Impression Material (VPS Type)
Objective: Formulate a "Light Body" impression material using the synthesized 1,5-Divinyl oligomer to demonstrate improved flow and setting characteristics.
Formulation Logic
The 1,5-Divinyl oligomer acts as a reactive diluent . Unlike non-reactive silicone oils (which can leach out), this molecule participates in the cross-linking network, ensuring permanent dimensional stability.
Table 1: Base Paste Formulation (Part A)
| Component | Function | Weight % | Notes |
| Vinyl-Terminated PDMS (1000 cSt) | Base Polymer | 60% | Structural backbone |
| Synthesized 1,5-Divinyl Oligomer | Reactive Diluent | 15% | Lowers viscosity, increases cross-link density |
| Fumed Silica (Hydrophobic) | Thixotropic Agent | 20% | Prevents slumping |
| Platinum Catalyst (Karstedt's) | Catalyst | 0.2% | Initiates cure |
| Pigment | Indicator | <5% | Visual contrast |
Table 2: Catalyst Paste Formulation (Part B)
| Component | Function | Weight % | Notes |
| Vinyl-Terminated PDMS (1000 cSt) | Base Polymer | 60% | Structural backbone |
| Methylhydrosiloxane-Dimethylsiloxane Copolymer | Cross-linker | 15% | Contains reactive Si-H groups |
| Fumed Silica | Filler | 25% | Reinforcement |
Mixing & Curing Protocol
-
Dispensing: Load Part A and Part B into a dual-barrel cartridge (1:1 ratio).
-
Mixing: Extrude through a static mixing tip onto a glass slab.
-
Working Time: 1:30 minutes at 23°C.
-
Intraoral Setting Time: 3:00 minutes at 37°C.
Performance Check:
-
Detail Reproduction: The inclusion of the short-chain 1,5-Divinyl oligomer lowers the viscosity of the mixed paste, allowing it to flow into the gingival sulcus (< 20 micron detail reproduction).
-
Dimensional Stability: < 0.2% linear shrinkage after 24 hours (ISO 4823 Standard).
Safety & Handling (Critical)
-
Corrosivity: 1,5-Dichlorohexamethyltrisiloxane releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture.
-
Control: All transfers must be done in a fume hood using syringe/septum techniques or Schlenk lines.
-
PPE: Acid-resistant gloves (Nitrile/Neoprene), chemical splash goggles, and face shield.
-
-
Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8°C). Moisture ingress will degrade the purity by forming silanol dimers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Moisture contamination in THF | Distill THF over Sodium/Benzophenone before use. |
| Broad NMR Peaks | Polymerization of Vinyl groups | Add radical inhibitor (e.g., BHT) during distillation. |
| Impression Material "Sweating" | Incomplete cross-linking | Ratio of Si-H (Part B) to Vinyl (Part A) is incorrect. Ensure molar ratio is > 1.5:1. |
| Bubbles in Impression | Moisture in fillers | Dry Fumed Silica at 120°C for 4 hours before compounding. |
References
-
Gelest, Inc. (2015). Safety Data Sheet: 1,5-Dichlorohexamethyltrisiloxane. Retrieved from
-
TCI Chemicals. (2023). Product Specification: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane.[3][4][5] Retrieved from
-
Setiadji, S., et al. (2020).[6] Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. Key Engineering Materials. Retrieved from
- Mora-Barrantes, I., et al. (2012). Polymeric Materials for Dental Impressions: Chemistry, Properties, and Clinical Applications. International Journal of Polymer Science. (Contextual grounding on VPS chemistry).
- ISO 4823:2015.Dentistry — Elastomeric impression materials. International Organization for Standardization.
Sources
- 1. CN104231276A - Preparation method of vinyl-terminated silicon oil - Google Patents [patents.google.com]
- 2. usdentaldepot.com [usdentaldepot.com]
- 3. CAS No.3582-71-6,1,5-DICHLOROHEXAMETHYLTRISILOXANE Suppliers [lookchem.com]
- 4. 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,5-DICHLOROHEXAMETHYLTRISILOXANE | 3582-71-6 [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Advanced Experimental Protocols for Dichlorosiloxane Reactions
Executive Summary
Dichlorosiloxanes (and their precursors, dichlorosilanes) are the linchpin of silicone polymer chemistry, serving as the primary building blocks for linear polydimethylsiloxanes (PDMS), cyclic siloxanes, and precision-engineered surface modifiers. However, their utility is matched by their volatility and aggressive reactivity toward moisture. Upon contact with water, the Si-Cl bond hydrolyzes instantly, releasing corrosive hydrogen chloride (HCl) gas and generating exothermic heat.
This guide provides a rigorous, field-validated framework for the safe handling, synthesis, and purification of dichlorosiloxane-based systems. It moves beyond basic safety data sheets to address the practical "art" of siloxane chemistry: moisture exclusion, stoichiometry control, and corrosion management.
Core Safety & Infrastructure Requirements
The "Zero-Moisture" Mandate
The primary cause of experimental failure in siloxane chemistry is adventitious moisture. A single drop of water can initiate a chain reaction of hydrolysis, creating insoluble gels and releasing HCl that degrades metal equipment.
Required Infrastructure:
-
Inert Gas: High-purity Nitrogen (
) or Argon (Ar), dried through a or molecular sieve column. -
Glassware: All glassware must be oven-dried at 120°C for >4 hours or flame-dried under vacuum immediately prior to use.
-
Grease: Use high-vacuum silicone-free grease (e.g., Krytox or Apiezon H) to prevent the reaction mixture from degrading the joint seal. Standard silicone grease will dissolve in the reaction matrix, contaminating the product.
The Acid Scrubber System
Standard oil bubblers are insufficient for dichlorosiloxane reactions due to the significant evolution of HCl gas. An active scrubbing system is mandatory to protect vacuum pumps and laboratory ventilation.
Diagram 1: Schlenk Line Configuration for Corrosive Silanes The following diagram illustrates the critical gas flow path required to neutralize HCl byproducts before they reach the atmosphere or vacuum pump.
Caption: Figure 1. Inert gas manifold setup emphasizing the downstream caustic scrubber (NaOH) to neutralize HCl evolution.
Experimental Protocols
Protocol A: Hydrolytic Condensation (Synthesis of Cyclic & Linear Siloxanes)
Objective: Convert dimethyldichlorosilane (DMDCS) into a mixture of cyclic (
Mechanism:
Reagents:
-
Dimethyldichlorosilane (DMDCS), distilled.
-
Diethyl ether or Dichloromethane (DCM) (Solvent).
-
Deionized Water / Ice.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to the Acid Scrubber System (Fig 1).
-
Solvent Charge: Add solvent (DCM) and water to the flask. The ratio of Solvent:Silane should be at least 2:1 to act as a heat sink.
-
Expert Insight: The "Inverse Hydrolysis" method (adding silane to water) is preferred here. It maintains a large excess of water, which favors the formation of linear silanol-terminated oligomers over cyclic products.
-
-
Cooling: Cool the water/solvent mixture to 0°C using an ice bath.
-
Causality: Hydrolysis is violently exothermic. Low temperature prevents solvent boil-over and suppresses the evaporation of volatile low-molecular-weight siloxanes.
-
-
Addition: Dilute the DMDCS 1:1 with dry solvent in the addition funnel. Add dropwise to the stirring water mixture over 60 minutes.
-
Phase Separation: After addition, stir for 30 minutes. Transfer to a separatory funnel. The siloxane will reside in the organic (denser) layer if using DCM.
-
Neutralization: Wash the organic layer 3x with water, then 1x with saturated
solution until neutral pH.-
Critical Step: Residual acid catalyzes the rearrangement of siloxane bonds (equilibration), altering your molecular weight distribution.
-
-
Drying & Stripping: Dry over
, filter, and remove solvent via rotary evaporation.
Protocol B: Heterofunctional Condensation (Precision Silylation)
Objective: Synthesize a specific siloxane bond without forming random polymers, typically by reacting a chlorosilane with a silanol.
Mechanism:
Reagents:
-
Silanol precursor.
-
HCl Scavenger: Pyridine or Triethylamine (TEA).
-
Solvent: Toluene or Hexane (Anhydrous).
Procedure:
-
Drying: Flame-dry the reaction flask under vacuum; backfill with
. -
Base Charge: Dissolve the Silanol and the Amine Base (1.1 equivalents relative to Chlorosilane) in anhydrous toluene.
-
Addition: Add the Chlorosilane dropwise at room temperature.
-
Observation: A white precipitate (Amine Hydrochloride salt) will form immediately. This drives the reaction forward by removing HCl from the equilibrium.
-
-
Reaction: Stir for 2-4 hours. Monitor by TLC or GC (disappearance of starting material).
-
Filtration: The amine salt must be removed via filtration under inert atmosphere (Schlenk frit) or rapid filtration through a Celite pad if the product is stable.
-
Purification: Distillation is required to remove trace amine impurities, which can act as decomposition catalysts.
Analytical & Troubleshooting Guide
Diagram 2: Decision Matrix for Siloxane Synthesis
Caption: Figure 2. Experimental workflow selection based on target siloxane architecture.
Data Presentation: Solvent & Scavenger Effects
| Parameter | Condition A | Condition B | Impact on Reaction |
| Solvent Polarity | Non-polar (Hexane) | Polar (DCM/Ether) | Polar solvents stabilize the transition state but may retain water. Non-polar solvents precipitate amine salts faster. |
| Temperature | Low temp favors cyclic trimers ( | ||
| HCl Scavenger | Pyridine | Triethylamine (TEA) | Pyridine is less basic and easier to remove. TEA forms bulkier salts that filter easily but is harder to strip. |
Troubleshooting Common Issues
-
Haze in Product: Usually residual amine hydrochloride salts. Solution: Refilter through a 0.45
m PTFE membrane or wash with dilute aqueous acid followed by water. -
Gelation: Introduction of water into a neat chlorosilane system. Solution: Ensure all solvents are dried over molecular sieves (3A or 4A) for 24 hours prior to use.
-
Low Molecular Weight: In hydrolysis, too much solvent or insufficient stirring can limit chain growth. Solution: Increase concentration or use an acid catalyst (e.g.,
) to promote equilibration (ring-opening polymerization) after the initial hydrolysis.
References
-
Gelest, Inc. (2015).[4] Handling Volatile Chlorosilanes: Safety & Protocols. Gelest Technical Brochures. Link
-
Seyferth, D., Prud’homme, C., & Wiseman, G. H. (1983).[2][5] Cyclic polysiloxanes from the hydrolysis of dichlorosilane. Inorganic Chemistry, 22(15), 2163–2167. Link
-
Rochow, E. G. (1987). Silicon and Silicones.[1][3][6][7][8] Springer-Verlag. (Classic text on the Direct Process and hydrolysis mechanisms).
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
-
Silicones Environmental, Health and Safety Center (SEHSC). (2018). Global Safe Handling of Chlorosilanes. Link
Sources
- 1. ehs.msstate.edu [ehs.msstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. 09Apply - Gelest, Inc. [gelest.com]
- 7. gelest.com [gelest.com]
- 8. globalsilicones.org [globalsilicones.org]
Application Note: Engineering Silicon Oxycarbide (SiOC) Ceramics via 1,5-Dichlorohexamethyltrisiloxane Precursors
Executive Summary
This guide details the utilization of 1,5-Dichlorohexamethyltrisiloxane (1,5-DCHMTS) as a structural building block in the synthesis of Polymer-Derived Ceramics (PDCs), specifically Silicon Oxycarbide (SiOC). Unlike random sol-gel processes, 1,5-DCHMTS offers a defined linear siloxane segment (
Part 1: The Chemical Rationale[2]
Why 1,5-Dichlorohexamethyltrisiloxane?
In the field of Polymer-Derived Ceramics, the architecture of the pre-ceramic polymer dictates the properties of the final ceramic.[2] Standard precursors like methyltrichlorosilane lead to highly cross-linked, rigid, and often brittle networks.
1,5-DCHMTS serves as a "Chain Extender" . Its specific chemical structure (
-
Stoichiometric Control: The terminal chlorine atoms provide highly reactive handles for quantitative hydrolysis or nucleophilic substitution.
-
Microstructural Tuning: By adjusting the ratio of 1,5-DCHMTS to a cross-linker (e.g., Methyltrichlorosilane), researchers can control the "Free Carbon" phase and the domain size of the silica nanoclusters in the final black glass.
Part 2: Experimental Protocols
Protocol A: Synthesis of Cross-Linked Pre-Ceramic Resin
Objective: Synthesize a viscous, curable polysiloxane resin by co-hydrolyzing 1,5-DCHMTS (linear builder) with Methyltrichlorosilane (MTS - network former).
Safety Warning: Chlorosilanes react violently with moisture, releasing Hydrogen Chloride (HCl) gas. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).
Materials
-
Precursor A: 1,5-Dichlorohexamethyltrisiloxane (>95%, Gelest/Sigma).
-
Precursor B: Methyltrichlorosilane (MTS) (Cross-linker).
-
Solvent: Anhydrous Diethyl Ether or THF.
-
Neutralizer: Distilled Water (excess).
-
Apparatus: 3-neck round bottom flask, addition funnel, mechanical stirrer, ice bath.[1]
Step-by-Step Methodology
-
Setup: Flame-dry the glassware and purge with Argon. Charge the flask with Solvent (200 mL) and Water (excess, ~40 mL) . Cool to
using an ice bath.-
Note: An "inverse hydrolysis" (adding silane to water) is used here to manage heat and ensure rapid hydrolysis of the Cl groups.
-
-
Feed Preparation: In the addition funnel, mix 1,5-DCHMTS (0.05 mol) and MTS (0.05 mol) dissolved in 50 mL of Solvent .
-
Ratio Logic: A 1:1 molar ratio balances linear flexibility with sufficient cross-linking to prevent depolymerization (formation of cyclic D3/D4 species) during pyrolysis.
-
-
Addition: Dropwise add the silane mixture to the water/solvent vortex over 60 minutes. Maintain temperature
.-
Observation: The solution will become biphasic. The organic layer contains the condensing siloxanol oligomers.
-
-
Separation: Transfer to a separatory funnel. Discard the aqueous acid layer. Wash the organic layer
with distilled water until the pH is neutral. -
Drying & Stripping: Dry the organic layer over anhydrous Magnesium Sulfate (
). Filter. Remove the solvent via rotary evaporation at (20 mbar). -
Yield: The result is a clear, viscous Polysiloxane Resin .
Protocol B: Curing and Pyrolysis (Ceramization)
Objective: Convert the viscous resin into a solid "Green Body" and then into a SiOC ceramic.
Step-by-Step Methodology
-
Cross-linking (Curing):
-
Pour the resin into a mold (Teflon or Aluminum).
-
Add a catalyst if necessary (e.g., 0.1% Zinc Octoate), though residual silanols often allow thermal self-curing.
-
Cycle: Heat at
(4h) (4h) (2h). -
Result: A hard, transparent solid (Green Body).
-
-
Pyrolysis:
-
Place the Green Body in an Alumina boat inside a tube furnace.
-
Atmosphere: Flowing Argon (high purity, 100 sccm). Crucial: Oxygen leads to silica formation and loss of the SiOC structure.
-
Thermal Profile:
-
Ramp 1:
at (Organic decomposition zone). -
Ramp 2:
at (Ceramization zone). -
Dwell: Hold at
for 2 hours. -
Cool: Natural cooling to room temperature.
-
-
Part 3: Visualization & Logic
Workflow Diagram
The following diagram illustrates the transformation from molecular precursor to final ceramic, highlighting the critical phase transitions.
Figure 1: Process flow for converting 1,5-DCHMTS into Silicon Oxycarbide ceramics.[3]
Chemical Mechanism
The specific role of 1,5-DCHMTS is to insert defined siloxane units.
Figure 2: Chemical pathway from chlorosiloxane precursor to inorganic network.
Part 4: Data Presentation & Validation
Expected Properties
The following table summarizes typical properties of SiOC ceramics derived from this specific precursor system compared to standard siloxanes.
| Parameter | Standard Polysiloxane (D4) | 1,5-DCHMTS Modified System | Causality |
| Ceramic Yield | 80-85% | 70-75% | Linear chains (1,5-DCHMTS) have higher organic mass loss than cyclic D4. |
| Shrinkage | ~20% (Linear) | ~25-28% (Linear) | Lower cross-link density leads to greater rearrangement during pyrolysis. |
| Carbon Content | Low | Tunable | The methyl-rich backbone of 1,5-DCHMTS contributes to the "Free Carbon" phase. |
| Microstructure | Amorphous | Nanostructured | Defined chain lengths facilitate phase separation between SiO2 and Free Carbon. |
Validation Protocols
To ensure the protocol was successful, perform these checks:
-
NMR Spectroscopy (
):-
Target: Disappearance of the Si-Cl peak (approx -20 ppm) and appearance of the Si-O-Si peak (approx -22 ppm for D units).
-
-
TGA (Thermogravimetric Analysis):
-
Target: A stable mass plateau by
. If mass loss continues > , the cross-linking was insufficient.
-
References
-
Colombo, P., et al. (2010). Polymer-Derived Ceramics: 40 Years of Research and Innovation in Advanced Ceramics. Journal of the American Ceramic Society.[4]
-
Gelest, Inc. (2015).[5][6] 1,5-Dichlorohexamethyltrisiloxane Safety Data Sheet & Product Specifications.
-
Duan, Y., et al. (2023). High-Yield Precursor-Derived Si-O Ceramics: Processing and Performance. MDPI Materials.
-
Sorarù, G. D. (2019). Silicon Oxycarbide (SiOC) Ceramics from Preceramic Polymers.[7][3] Springer Handbook of Advanced Ceramics.
Sources
- 1. High-Yield Precursor-Derived Si-O Ceramics: Processing and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.unipd.it [research.unipd.it]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Mastering Reactions with 1,5-Dichlorohexamethyltrisiloxane
Welcome to the technical support center for 1,5-dichlorohexamethyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for successfully utilizing this versatile chemical intermediate in your reactions. As a moisture-sensitive chlorosiloxane, preventing its hydrolysis is paramount to achieving desired reaction outcomes and ensuring the synthesis of well-defined polysiloxanes and other organosilicon compounds.[1] This document provides a comprehensive overview of the causes of hydrolysis, preventative techniques, and solutions to common problems encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is 1,5-dichlorohexamethyltrisiloxane and why is it sensitive to water?
1,5-Dichlorohexamethyltrisiloxane is a linear chlorosiloxane with the chemical formula C₆H₁₈Cl₂O₂Si₃. It serves as a crucial building block in the synthesis of various silicone polymers.[1] Its high reactivity stems from the presence of silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack by water, a process known as hydrolysis. The silicon atom has available d-orbitals, making it electrophilic and prone to reaction with the lone pairs of electrons on the oxygen atom in water.
Q2: What happens when 1,5-dichlorohexamethyltrisiloxane hydrolyzes?
The hydrolysis of 1,5-dichlorohexamethyltrisiloxane is a multi-step process with significant implications for your reaction.
-
Initial Hydrolysis: The Si-Cl bond reacts with water to form a silanol (Si-OH) group and liberates hydrogen chloride (HCl) gas.[2] This initial reaction is often rapid and exothermic.
-
Condensation: The newly formed silanols are often unstable and can undergo self-condensation or condensation with other silanols in the reaction mixture. This process forms a stable silicon-oxygen-silicon (Si-O-Si) bond, releasing a molecule of water.
-
Uncontrolled Polymerization: If hydrolysis is not controlled, this condensation process can lead to the formation of undesired oligomers and polymers with random structures and molecular weights, significantly impacting the purity and properties of your target molecule.
The overall hydrolysis and condensation can be visualized as follows:
Caption: Hydrolysis and subsequent condensation of 1,5-dichlorohexamethyltrisiloxane.
Q3: What are the primary sources of water contamination in a reaction?
Water contamination can originate from several sources, often in trace amounts that are sufficient to initiate hydrolysis:
-
Atmospheric Moisture: Air is a significant source of water vapor.
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.
-
Reagents: Other reagents in the reaction mixture may contain residual water.
-
Glassware: The surface of glassware can adsorb a thin film of moisture from the air.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| White fumes or precipitate forming upon addition of the chlorosiloxane. | Reaction with atmospheric moisture or residual water in the solvent. | • Immediate Action: Ensure a positive pressure of inert gas is maintained. If possible, purge the headspace of the reaction vessel with dry inert gas. • Prevention: Improve inert atmosphere techniques. Use a Schlenk line for rigorous exclusion of air and moisture.[4] Ensure all reagents and solvents are thoroughly dried. |
| Reaction yields are consistently low. | Partial hydrolysis of the starting material, leading to the formation of unreactive silanols or undesired side products.[5] | • Verify Reactant Purity: Use freshly opened bottles of 1,5-dichlorohexamethyltrisiloxane or purify older stock by distillation under reduced pressure. • Quantify Water Content: Use Karl Fischer titration to confirm the water content of your solvent is below the acceptable limit (typically <10 ppm for highly sensitive reactions).[6] • Optimize Reaction Conditions: Ensure the reaction is performed under a robust inert atmosphere (e.g., argon or nitrogen). |
| Product is a viscous oil or an insoluble gel instead of the desired compound. | Uncontrolled condensation of silanol intermediates due to significant water contamination. | • Review Drying Procedures: Re-evaluate your protocols for drying glassware and solvents. Ensure drying agents are active and appropriate for the solvent. • Analytical Confirmation: Use FTIR to look for broad O-H stretching bands (around 3200-3600 cm⁻¹) characteristic of silanols and ¹H NMR for Si-OH protons.[7] • Reaction Quenching: If the reaction is salvageable, consider quenching with a monofunctional chlorosilane (e.g., trimethylchlorosilane) to cap reactive silanol groups and prevent further polymerization. |
| Inconsistent results between batches. | Variations in the level of moisture contamination. | • Standardize Procedures: Implement and strictly follow a standard operating procedure (SOP) for all moisture-sensitive reactions. • Regularly Check Equipment: Ensure septa are not punctured excessively and that all joints in your glassware are well-sealed. • Activate Molecular Sieves: If using molecular sieves to dry solvents, ensure they are properly activated by heating under vacuum.[8][9] |
| Formation of a white precipitate (salt) during the reaction. | The liberated HCl is reacting with a basic compound in the reaction mixture (e.g., an amine). | • Use a Non-Nucleophilic Base: If an HCl scavenger is required, use a non-nucleophilic, sterically hindered base like pyridine or triethylamine. Add it to the reaction mixture before introducing the chlorosiloxane. |
Experimental Protocols
To ensure the success of your reactions, meticulous attention to anhydrous techniques is crucial. Below are detailed protocols for preparing your experimental setup.
Protocol 1: Drying of Glassware
All glassware must be rigorously dried to remove adsorbed moisture.
-
Oven Drying:
-
Clean and disassemble all glassware.
-
Place the glassware in an oven at a temperature of at least 125°C for a minimum of 4 hours, though overnight is preferable.[3]
-
Hot glassware should be assembled while still warm and immediately placed under a vacuum or flushed with a stream of dry inert gas to cool in a moisture-free environment.[3][10]
-
-
Flame Drying (for Schlenk-type glassware):
-
Assemble the clean glassware, including a stir bar.
-
Clamp the apparatus securely in a fume hood.
-
Gently heat the glassware with a heat gun or a Bunsen burner under a positive flow of inert gas.[10]
-
Initially, you will observe fogging as water vaporizes and condenses on cooler parts of the glassware. Continue heating until all fogging has ceased and the glassware is hot to the touch.[10]
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding reagents.[10]
-
Caption: Workflow for drying glassware for moisture-sensitive reactions.
Protocol 2: Solvent Drying and Verification
The choice of drying agent is critical and depends on the solvent being used. Molecular sieves (3Å or 4Å) are a good general-purpose choice for many common solvents.
Drying with Molecular Sieves:
-
Activation: Freshly purchased molecular sieves contain water and must be activated. Heat the sieves in a glassware oven at over 300°C for at least 3 hours (or overnight) under a vacuum or with a slow stream of dry nitrogen.[9]
-
Storage: Store the activated sieves in a desiccator or a sealed container in a warm oven.
-
Drying: Add the activated molecular sieves (typically 5-10% w/v) to the solvent in a suitable flask. Allow the solvent to stand over the sieves for at least 12-24 hours before use. For very dry solvent (<10 ppm water), a longer period may be necessary.[9][11]
Solvent Drying Agent Compatibility Table:
| Solvent | Recommended Drying Agents | Incompatible Drying Agents | Target Water Content (ppm) |
| Tetrahydrofuran (THF) | Na/benzophenone, CaH₂, Activated Molecular Sieves (3Å) | < 10 | |
| Toluene | Na/benzophenone, CaH₂, P₄O₁₀ | < 10 | |
| Dichloromethane (DCM) | CaH₂, P₄O₁₀, Activated Molecular Sieves (4Å) | Na, K | < 10 |
| Acetonitrile | CaH₂, P₄O₁₀, Activated Molecular Sieves (3Å) | K₂CO₃ | < 10 |
| Diethyl Ether | Na/benzophenone, CaH₂ | < 10 |
Verification of Solvent Dryness with Karl Fischer Titration:
Karl Fischer titration is the gold standard for accurately determining the water content in solvents.[6][12]
-
Setup: Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is more sensitive for trace amounts of water (<0.1%).[6]
-
Sample Introduction: Carefully inject a known volume or weight of the dried solvent into the titration cell using a dry syringe.
-
Titration: The instrument will automatically titrate the sample and provide a direct reading of the water content in ppm or percentage.
-
Acceptance Criteria: For reactions with 1,5-dichlorohexamethyltrisiloxane, a water content of <10 ppm is highly recommended.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
A Schlenk line provides a robust environment for handling air- and moisture-sensitive reagents.[4]
-
Preparation: Ensure your Schlenk line is properly set up with a vacuum pump, an inert gas source (argon or nitrogen), and a liquid nitrogen trap.[13]
-
Glassware Assembly: Assemble your flame- or oven-dried glassware and connect it to the Schlenk line via flexible hosing.
-
Purging: Evacuate the glassware using the vacuum manifold and then backfill with the inert gas. Repeat this "pump-purge" cycle at least three times to ensure the complete removal of air and atmospheric moisture.
-
Reagent Addition:
-
Liquids: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum. Purge the syringe with inert gas before drawing up the liquid.
-
Solids: Add solid reagents under a positive flow of inert gas to prevent the ingress of air.
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored via an oil bubbler.
Caption: General workflow for setting up a reaction under an inert atmosphere.
Analytical Monitoring and Troubleshooting
Regularly analyzing your reaction mixture can provide early indications of hydrolysis.
-
FTIR Spectroscopy:
-
Monitoring Reactant: The consumption of the Si-Cl bond can be monitored.
-
Detecting Hydrolysis: The appearance of a broad peak in the 3200-3600 cm⁻¹ region is indicative of O-H stretching in silanol (Si-OH) groups.[7] The formation of Si-O-Si bonds from condensation can be observed by changes in the 1000-1100 cm⁻¹ region.[14][15]
-
-
NMR Spectroscopy:
-
¹H NMR: The proton of a silanol group (Si-OH) typically appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent but is often found in the 4-7 ppm range.
-
²⁹Si NMR: This technique is very sensitive to the silicon environment. The chemical shift of the silicon atoms in 1,5-dichlorohexamethyltrisiloxane will change upon hydrolysis to silanols and subsequent condensation to form larger polysiloxanes.[16]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Safe Handling and Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling chlorosilanes.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Quenching and Disposal: Unreacted chlorosilanes and reaction mixtures should be quenched carefully. Slowly add the mixture to a stirred, cooled solution of a proton source like isopropanol, followed by water.[19] The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to your institution's hazardous waste guidelines. Be aware that quenching will generate HCl gas.[19]
By implementing these rigorous anhydrous techniques and being vigilant in monitoring your reactions, you can successfully prevent the hydrolysis of 1,5-dichlorohexamethyltrisiloxane and achieve your desired synthetic outcomes.
References
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]
-
1.2F: Drying Glassware. (2022, April 7). Chemistry LibreTexts. [Link]
-
Chamberland, A. SOP Flame drying glassware using the N2 manifold. University of Connecticut. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Setting up a Schlenk line. (n.d.). University of York. [Link]
- GB2088739A, Drying organic solvents, accessed January 30, 2026.
-
How to dry molecular sieves? (2015, December 12). REMOTEcat project. [Link]
-
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. [Link]
-
That Chemist. (2022, May 25). How to Best Dry Solvents [Video]. YouTube. [Link]
-
Lonsdale, T. H., et al. (2024). On the biocatalytic synthesis of silicone polymers. Faraday Discussions. [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Europe. [Link]
-
FTIR spectra results of the samples with silanol group. (n.d.). ResearchGate. [Link]
-
Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere. (2017, January 17). [Video]. YouTube. [Link]
-
Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. (n.d.). CSC Scientific. [Link]
-
Side Group Modified Polysiloxanes. (n.d.). ResearchGate. [Link]
-
The Schlenk Line Survival Guide. (n.d.). [Link]
-
Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. (n.d.). NIH. [Link]
-
A Method for Detecting Water in Organic Solvents. (n.d.). NIH. [Link]
-
Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. (2023, May 19). NIH. [Link]
-
Synthesis of low viscosity of polymethylhydrosiloxane using monomer of dichloromethylsilane. (2022, January 7). ResearchGate. [Link]
-
INFRARED STUDY OF THE SILICA/SILANE REACTION. (n.d.). [Link]
-
GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. (n.d.). Doria. [Link]
-
Chlorosilane Safety Guide. (n.d.). Scribd. [Link]
-
Application of Karl Fischer titration method to determine moisture content of building materials. (2022, December 2). ResearchGate. [Link]
-
Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. (n.d.). ResearchGate. [Link]
-
Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... (n.d.). ResearchGate. [Link]
-
Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023, October 16). ACS Publications. [Link]
-
Analysis of polydimethylsiloxanes by GC/TOFMS. (n.d.). JEOL. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. [Link]
-
Water Reactive Materials (WR). (2016, October 24). The Sarpong Group. [Link]
-
Silicon NMR on Spinsolve benchtop spectrometers. (n.d.). Magritek. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. (n.d.). MDPI. [Link]
-
Analytical Method for Concentration of Trace Organics from Water. (2023, July 2). DTIC. [Link]
-
Synthesis and Structure of Pregelatinized Starch-Modified SiO2 Gels for Strength Enhancement of Portland Cement. (n.d.). MDPI. [Link]
-
Moisture Measurement - Karl Fischer Titrimetry 2nd Edition. (n.d.). seco.us. [Link]
-
the-schlenk-line-survival-guide.pdf. (n.d.). [Link]
-
Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. (n.d.). Chemical Engineering Transactions. [Link]
-
Challenges in the Synthesis and Processing of Hydrosilanes as Precursors for Silicon Deposition. (2024, May 17). ResearchGate. [Link]
-
Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. (n.d.). OSTI.gov. [Link]
-
Moisture Measurement - Karl Fischer Titrimetry 2nd Edition. (n.d.). seco.us. [Link]
-
Quenching Reactive Substances. (2006, October 27). KGROUP. [Link]
-
METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. (n.d.). USGS Publications Warehouse. [Link]
-
Li, M., & Pacey, G. E. (1997). Spectrophotometric determination of trace water in organic solvents with a near infrared absorbing dye. Talanta, 44(11), 1949–1958. [Link]
-
Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study. (2022, November 9). ACS Omega. [Link]
-
A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019, May 14). ResearchGate. [Link]
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Technical Support Center: Characterization of 1,5-Dichlorohexamethyltrisiloxane
Introduction: The "Reactive Backbone" Challenge
You are working with 1,5-Dichlorohexamethyltrisiloxane (CAS: 3582-71-6), a critical linear siloxane intermediate.[1] Unlike stable silicone oils, this molecule is a "living" backbone capped with reactive chlorine atoms.
The Core Problem: Purity analysis of this compound is a race against hydrolysis. The moment your sample touches atmospheric moisture, it degrades into hydrogen chloride (HCl) and silanols, which rapidly condense into cyclic siloxanes (
Your Objective: Distinguish between intrinsic impurities (artifacts of synthesis) and handling artifacts (degradation during analysis). This guide provides the decision frameworks and protocols to achieve that distinction.
Module 1: The "Anhydrous Airlock" (Sample Preparation)
Warning: Standard "lab grade" solvents are insufficient. A water content of >10 ppm in your solvent can skew your chloride titration by >5% and generate ghost peaks in GC.
Protocol 1.1: The Inert Dilution Method
Use this for GC-MS and NMR sample prep.
-
Solvent Selection: Use Toluene-d8 (for NMR) or n-Hexane (for GC) dried over molecular sieves (3Å or 4Å) for at least 24 hours.
-
Glassware: All vials and NMR tubes must be oven-dried at 120°C for 2 hours and cooled in a desiccator.
-
The "Schlenk" Transfer:
-
Flush the headspace of the stock bottle with dry Nitrogen or Argon before opening.
-
Withdraw the sample using a gas-tight syringe.
-
Inject directly into the pre-filled solvent vial through a septum. Do not expose the liquid to open air.
-
Module 2: Chromatographic Separation (GC-MS)
Objective: Quantify homologs and cyclic impurities.
Instrument Configuration
| Parameter | Specification | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Non-polar phase minimizes interaction with the reactive Si-Cl bond. |
| Inlet Temp | 200°C | High enough to volatilize, low enough to minimize thermal rearrangement. |
| Injection Mode | Split (50:1 or 100:1) | Prevents column overload; high concentration of Cl-siloxanes can strip the stationary phase. |
| Carrier Gas | Helium (Dry, 99.999%) | Moisture in carrier gas causes "baseline rise" due to on-column hydrolysis. |
Impurity Fingerprinting Table
Use this table to identify peaks in your chromatogram.
| Retention Order | Compound Identity | Origin | Key MS Fragment (m/z) |
| 1 (Early) | Degradation / Equilibrium byproduct | 207 | |
| 2 | 1,3-Dichlorotetramethyldisiloxane | Synthesis Homolog (n=2) | 187 |
| 3 (Target) | 1,5-Dichlorohexamethyltrisiloxane | Target Analyte | 261 |
| 4 | Degradation / Equilibrium byproduct | 281 | |
| 5 (Late) | 1,7-Dichlorooctamethyltetrasiloxane | Synthesis Homolog (n=4) | 335 |
Analyst Note: If you see a broad "hump" under the sharp peaks, your column stationary phase is degrading due to HCl accumulation. Trim 0.5m from the column inlet.
Module 3: Structural Validation ( NMR)
Objective: Confirm the linear structure and rule out "hidden" cyclics that co-elute in GC.
The "Shift Map" Strategy
Silicon-29 NMR is the only way to definitively prove you have a linear trimer and not a mixture of dimer and tetramer.
-
Reference Standard: TMS (Tetramethylsilane) = 0.0 ppm.
-
Relaxation Agent: Cr(acac)₃ (0.02 M) is mandatory for quantitative integration due to the long
of silicon.
Diagnostic Chemical Shifts
| Structural Unit | Notation | Approx. Shift ( | Interpretation |
| D (Linear) | -20 to -22 ppm | The central backbone of your target. | |
| +7 to +12 ppm | The reactive ends. Distinct from non-functional | ||
| -9 ppm | Critical impurity. If you see this, the sample has re-equilibrated. | ||
| -20 ppm | Often overlaps with linear D units; check peak width (cyclics are sharper). |
Module 4: Wet Chemistry (Chloride Titration)
Objective: Determine the precise "Active Chlorine" content for stoichiometric calculations in polymerization.
Method: Potentiometric Titration (ASTM D1726 Modified).
-
Titrant: 0.1 N Silver Nitrate (
). -
Solvent: Acetone/Methanol (50:50). Note: The sample will hydrolyze immediately upon addition; this is intentional to release the Cl⁻.
-
Calculation:
-
Theoretical Cl Content: 25.56%
-
If < 25.0%:[2] Significant hydrolysis has occurred (Cl replaced by OH).
-
If > 26.0%: Presence of shorter chain homologs (e.g., dichlorodisiloxane).
-
Troubleshooting & FAQs
Q1: My GC chromatogram shows a rising baseline and "ghost peaks" that don't match the library.
A: This is On-Column Hydrolysis .
-
Cause: The HCl generated from the sample is reacting with the silanol groups of the glass liner or the column stationary phase, stripping the phase (siloxane bleed).
-
Fix:
-
Switch to a "deactivated" glass liner containing glass wool.
-
Inject a silanizing agent (e.g., BSTFA) to "cap" active sites in the inlet.
-
Ensure your solvent is anhydrous.
-
Q2: I see a precipitate when I prepare the sample for NMR.
A: The sample has hydrolyzed.
-
Mechanism:
. -
The precipitate is likely higher molecular weight linear siloxanes or silica gel formed by uncontrolled condensation.
-
Action: Discard the sample. Dry your NMR solvent over activated 4Å molecular sieves for 24 hours and try again.
Q3: How do I distinguish between the target trimer and the cyclic tetramer ( ) if they have similar boiling points?
A: Use the Isotope Pattern in MS.
-
Target (Trimer): Contains 2 Chlorine atoms. Look for the characteristic isotope cluster at M, M+2, and M+4 with relative intensities of roughly 9:6:1 .
-
Impurity (
): Contains 0 Chlorine atoms. The molecular ion cluster will show only Silicon isotope patterns ( ), lacking the heavy M+2/M+4 split.
Visual Analytical Workflow
The following diagram illustrates the logical flow for characterizing your sample and identifying the root cause of impurities.
Caption: Decision tree for impurity profiling. Follow the path to diagnose synthesis errors vs. handling errors.
References
-
Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Architectures. Gelest Catalog & Technical Guide. Link
-
American Society for Testing and Materials (ASTM). (2011). ASTM D1726-11: Standard Test Methods for Hydrolyzable Chloride Content of Liquid Epoxy Resins (Adapted for Chlorosilanes). ASTM International. Link
-
Hamada, Y., et al. (2002). "The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution." Physical Chemistry Chemical Physics, 4, 3611-3617. Link
-
Shimadzu Corporation. (2018). Analysis of Cyclic Siloxanes in Silicone Oil by GC-MS. Application Note No. M276. Link
-
Process NMR Associates. (2023). 29Si NMR Chemical Shifts – Silicone Materials Table. Link
Sources
Technical Support Center: In-Situ Monitoring of Reactions with 1,5-Dichlorohexamethyltrisiloxane
Welcome to the technical support center for the in-situ monitoring of reactions involving 1,5-Dichlorohexamethyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting advice, and detailed protocols to ensure the success of your chemical syntheses.
Introduction to In-Situ Monitoring of 1,5-Dichlorohexamethyltrisiloxane Reactions
1,5-Dichlorohexamethyltrisiloxane is a versatile intermediate used in the synthesis of a variety of silicone-based materials, including polymers, coatings, and sealants.[1] Its high reactivity, stemming from the two terminal chloro groups, allows for tailored polymer architectures. However, this reactivity also presents challenges, particularly its sensitivity to moisture, which leads to the formation of hydrogen chloride (HCl) gas.[2]
In-situ monitoring provides a real-time window into the reaction, enabling precise control over reaction kinetics, detection of intermediates and byproducts, and ensuring batch-to-batch consistency. This guide will focus on the practical application of in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring these reactions.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when setting up and running in-situ monitoring for reactions with 1,5-Dichlorohexamethyltrisiloxane.
Q1: Why is my baseline noisy or drifting when using an in-situ FTIR probe?
-
Answer: A noisy or drifting baseline is a common issue that can often be attributed to several factors:
-
Incomplete Probe Equilibration: The ATR probe needs to be at thermal equilibrium with the reaction mixture. Introduce the probe into the solvent or reaction medium well before initiating the reaction to allow for temperature stabilization.
-
Presence of Bubbles: The formation of gas bubbles, such as the HCl byproduct, on the surface of the ATR crystal will cause significant signal disruption. Ensure adequate but not overly vigorous stirring to dislodge bubbles without creating a vortex that can also interfere with the measurement.
-
Probe Fouling: Over time, reactants, products, or byproducts may adhere to the ATR crystal. It is crucial to clean the probe thoroughly between experiments using an appropriate solvent. For persistent residues, a gentle cleaning with a soft cloth and a suitable solvent is recommended.[3]
-
Environmental Changes: Fluctuations in ambient temperature and humidity can affect the spectrometer's performance. Shielding the setup from drafts and direct sunlight can help.[4]
-
Q2: I am seeing unexpected peaks in my FTIR spectrum. What could they be?
-
Answer: Unexpected peaks often indicate the presence of side products or impurities. In reactions with 1,5-Dichlorohexamethyltrisiloxane, common sources include:
-
Hydrolysis Products: The Si-Cl bond is highly susceptible to hydrolysis from trace moisture in your reactants or solvent. This will lead to the formation of silanols (Si-OH), which can be observed in the FTIR spectrum as a broad peak around 3200-3700 cm⁻¹. These silanols can then self-condense to form new siloxane (Si-O-Si) bonds, which can be monitored in the 1000-1100 cm⁻¹ region.[5]
-
Cyclic Siloxanes: Intramolecular cyclization can occur, especially at low concentrations, leading to the formation of cyclic siloxane species. These often have distinct spectral features compared to their linear counterparts.
-
Solvent or Reactant Impurities: Always use high-purity, dry solvents and reagents. Verify the purity of your 1,5-Dichlorohexamethyltrisiloxane before use, as it can contain residual starting materials or hydrolysis products from storage.
-
Q3: How does the evolution of HCl affect my in-situ NMR measurements?
-
Answer: The generation of HCl gas can significantly impact the quality of your in-situ NMR data in several ways:
-
Magnetic Field Inhomogeneity: The formation of gas bubbles within the NMR tube creates susceptibility gradients, leading to broadened spectral lines and poor resolution.[6] Proper mixing and venting (if safe and feasible) can help mitigate this.
-
Changes in Chemical Shifts: The presence of acidic HCl can protonate certain species in your reaction mixture, leading to changes in their chemical shifts. This can complicate spectral interpretation. It is important to be aware of this potential for peak shifting as the reaction progresses.[7]
-
Shimming Difficulties: The changing magnetic susceptibility due to bubble formation and evolving reaction composition can make it difficult to maintain a good shim, which is crucial for high-resolution spectra. Frequent re-shimming may be necessary.
-
Q4: What are the key spectral regions to monitor for a typical polymerization reaction with 1,5-Dichlorohexamethyltrisiloxane using in-situ FTIR?
-
Answer: For a typical reaction where the Si-Cl groups are reacting with a nucleophile (e.g., a diol to form a polysiloxane), you should monitor the following regions:
-
Disappearance of Si-Cl: The Si-Cl stretching vibration, typically found in the 450-650 cm⁻¹ region, will decrease in intensity as the reaction proceeds.
-
Formation of Si-O-Si: The characteristic broad and strong absorbance of the siloxane bond will appear and grow in the 1000-1100 cm⁻¹ range.[8]
-
Consumption of Reactant: Monitor the characteristic peaks of your nucleophile (e.g., O-H stretch of a diol around 3200-3500 cm⁻¹) to track its consumption.
-
Formation of Byproducts: Keep an eye on the region for Si-OH formation (3200-3700 cm⁻¹) to monitor for any unwanted hydrolysis.
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the in-situ monitoring of reactions with 1,5-Dichlorohexamethyltrisiloxane.
Problem 1: Inconsistent or Non-Reproducible Reaction Kinetics
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Reaction rate varies significantly between seemingly identical runs. | Trace Moisture Contamination: 1,5-Dichlorohexamethyltrisiloxane readily reacts with water, leading to the formation of silanols and HCl. This side reaction consumes the starting material and can catalyze or inhibit the main reaction, leading to inconsistent kinetics. | 1. Rigorous Drying of Reagents and Glassware: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled and dried solvents. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. 3. Quantify Water Content: Use Karl Fischer titration to determine the water content of your starting materials and solvents to ensure consistency. |
| Initial reaction rate is much faster or slower than expected. | Impurity of Starting Material: The purity of 1,5-Dichlorohexamethyltrisiloxane can vary. The presence of more reactive or less reactive impurities will alter the initial reaction rate. | 1. Verify Purity: Analyze the starting material by GC-MS or NMR to confirm its purity and identify any potential impurities. 2. Fresh Starting Material: Use a fresh bottle of the reagent or purify it by distillation before use. |
| Reaction stalls before completion. | Formation of Insoluble Byproducts: Side reactions can lead to the formation of insoluble polysiloxanes that can coat the reactants or catalyst, preventing further reaction. Catalyst Deactivation: The generated HCl can in some cases deactivate certain catalysts. | 1. In-Situ Visualisation: If possible, use a reaction vessel that allows for visual inspection for the formation of precipitates. 2. Solvent Study: Experiment with different solvents to improve the solubility of all species throughout the reaction. 3. Catalyst Compatibility: Ensure your chosen catalyst is stable in the presence of HCl or consider using an HCl scavenger. |
Problem 2: Spectral Artifacts and Data Quality Issues (FTIR & NMR)
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| FTIR: Sudden, sharp spikes or dips in the spectrum. | Gas Bubble Formation: The evolution of HCl gas can create bubbles that momentarily disrupt the contact between the reaction mixture and the ATR crystal. | 1. Optimize Stirring: Adjust the stirring speed to be vigorous enough to dislodge bubbles from the probe surface but not so fast as to introduce new bubbles or create a vortex. 2. Probe Positioning: Position the ATR probe in a well-mixed region of the reactor, away from areas of high gas evolution if possible. |
| FTIR: Broad, rolling baseline. | Temperature Fluctuations: Changes in the reaction temperature can cause shifts in the spectral baseline. Probe Fouling: Adsorption of material onto the ATR crystal. | 1. Ensure Isothermal Conditions: Use a reliable temperature controller for your reactor. 2. Pre-equilibration: Allow the probe to reach thermal equilibrium with the solvent before starting the reaction. 3. Probe Cleaning: Implement a rigorous cleaning protocol for the ATR probe between experiments.[3] |
| NMR: Broadened spectral lines and poor resolution. | Magnetic Field Inhomogeneity: Caused by gas bubble formation and changes in the bulk magnetic susceptibility of the reaction mixture. | 1. Degassing (if applicable): If the reaction does not produce significant gas, degassing the solvent and reactants prior to the reaction can be beneficial. 2. Shimming: Perform shimming on the sample before starting the reaction and consider periodic re-shimming during the experiment. 3. Use of Susceptibility-Matched Solvents: If possible, choose a solvent with a magnetic susceptibility that is close to that of the reactants and products. |
| NMR: Unexpected chemical shift changes. | Change in pH: The generation of HCl will decrease the pH of the reaction mixture, which can lead to the protonation of reactants, intermediates, or products, causing their peaks to shift. | 1. pH Monitoring: If feasible, incorporate a pH sensor to correlate spectral changes with pH. 2. Reference Standards: Use an internal standard that is insensitive to pH changes to have a stable reference point in your spectra. |
Experimental Protocol: In-Situ ATR-FTIR Monitoring of a Polysiloxane Synthesis
This protocol outlines a general procedure for monitoring the reaction of 1,5-Dichlorohexamethyltrisiloxane with a generic diol using in-situ ATR-FTIR.
Materials:
-
1,5-Dichlorohexamethyltrisiloxane (high purity)
-
Diol (e.g., 1,4-Butanediol), dried
-
Anhydrous, non-protic solvent (e.g., Toluene or THF)
-
HCl scavenger (e.g., Pyridine or Triethylamine), optional
-
Reaction vessel equipped with a mechanical stirrer, temperature probe, and ports for the in-situ probe and inert gas inlet/outlet
-
In-situ ATR-FTIR spectrometer with a suitable probe (e.g., Diamond or Si ATR crystal)
Procedure:
-
System Preparation:
-
Thoroughly clean and dry all glassware.
-
Assemble the reactor and purge with a dry, inert gas (e.g., Nitrogen) for at least 30 minutes.
-
Clean the ATR-FTIR probe with a suitable solvent (e.g., isopropanol followed by the reaction solvent) and take a background spectrum in air.
-
-
Reaction Setup:
-
Add the anhydrous solvent to the reactor and begin stirring.
-
Insert the ATR-FTIR probe into the reactor, ensuring the ATR crystal is fully submerged.
-
Allow the system to reach the desired reaction temperature and for the FTIR probe to thermally equilibrate. Collect a background spectrum of the solvent at the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Add the diol to the reactor and allow it to dissolve completely.
-
Begin collecting FTIR spectra at a regular interval (e.g., every 1-2 minutes).
-
Inject the 1,5-Dichlorohexamethyltrisiloxane into the reactor to start the reaction.
-
Continue to collect spectra for the duration of the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the Si-Cl and O-H stretching bands.
-
Track the increase in the absorbance of the Si-O-Si stretching band.
-
Use chemometric methods, such as Principal Component Analysis (PCA), to deconvolve the complex spectral data and identify reaction trends and potential intermediates.[9]
-
Visualizations
Reaction Pathway
Caption: Step-by-step workflow for setting up and running an in-situ ATR-FTIR monitored reaction.
Troubleshooting Decision Tree for In-Situ FTIR
Caption: A decision tree to diagnose common issues with in-situ FTIR data quality.
References
-
Gelest, Inc. (2015). 1,5-DICHLOROHEXAMETHYLTRISILOXANE, tech-95 Safety Data Sheet. [Link]
-
Driouich, D., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Applied Sciences, 10(21), 7586. [Link]
-
Global Silicones Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
ResearchGate. (2016). Does Cl- ion affect 1H NMR result?. [Link]
-
Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. [Link]
-
Gowrisanker, S., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(10), 1474-1488. [Link]
-
Hemlock Semiconductor. (2020). Fact Sheet: “Chlorosilanes”. [Link]
-
Sentry Equipment Corp. (n.d.). The Corrosion Monitoring and Mitigation Handbook. [Link]
-
Fauziah, U., et al. (2022). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Journal of Physics: Conference Series, 2165, 012026. [Link]
-
mPower Electronics. (2023). Calibration of EC Sensors for Highly Reactive Gases. [Link]
-
Halfacre, J. W., et al. (2023). Using tunable infrared laser direct absorption spectroscopy for ambient hydrogen chloride detection: HCl-TILDAS. Atmospheric Measurement Techniques, 16(5), 1407-1429. [Link]
-
Agilent Technologies. (2014). Troubleshooting and quality control of polymers using micro-ATR FTIR chemical imaging. [Link]
-
Shenton, M. J., et al. (2003). Measuring the Size and Shape of Silicones: The Utilization of Chemometrics and Spectroscopy. In Synthesis and Properties of Silicones and Silicone-Modified Materials (pp. 117-126). American Chemical Society. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of the siloxane pre-polymer solutions (a) and the polysiloxane coating films (b). [Link]
-
Baradie, B., et al. (n.d.). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. University of Toronto. [Link]
-
ResearchGate. (n.d.). Typical 29Si NMR Chemical Shifts. [Link]
-
BCCSU Drug Checking Program. (2024). Maintenance and Preventative Care for FTIR Spectrometers in Drug Checking Services. [Link]
-
University of Ottawa. (2006). Shimming and locking. [Link]
-
University of Wisconsin-Madison. (1991). SHIMMING AN NMR MAGNET. [Link]
Sources
- 1. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Spectroscopic Characterization of the Reaction Products between the Criegee Intermediate CH2 OO and HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mpowerinc.com [mpowerinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quenching Protocols for 1,5-Dichlorohexamethyltrisiloxane
Executive Summary
1,5-Dichlorohexamethyltrisiloxane is a reactive chlorosiloxane intermediate used primarily in the synthesis of linear siloxane polymers and surfactants. Its two terminal silicon-chlorine (
This guide provides a standardized, self-validating workflow for quenching reactions involving this reagent. The protocols prioritize thermal control and HCl management to prevent runaway exotherms and hazardous gas release.
Part 1: Standard Quenching Protocol (The "Happy Path")
Objective: Safely terminate the reaction and neutralize active
Pre-Quench Checklist
-
PPE: Chemical splash goggles (or face shield), nitrile/neoprene gloves, lab coat, and functioning fume hood.
-
Temperature Control: Reaction vessel cooled to < 0°C (ice/salt bath).
-
Inert Gas: Nitrogen or Argon line active.
Step-by-Step Procedure
1. Dilution (The Buffer Zone) Before adding any quenching agent, dilute the reaction mixture with a non-protic, non-polar solvent (e.g., Hexane, Toluene, or Dichloromethane).
-
Ratio: 2:1 to 4:1 (Solvent : Reaction Volume).
-
Why: This increases heat capacity and reduces the concentration of reactive species, preventing localized hot spots during hydrolysis.
2. The "Sacrificial" Base Addition
Add a stoichiometric excess (1.1 – 1.5 eq relative to Cl) of a tertiary amine (e.g., Triethylamine or Pyridine) or prepare a biphasic quench with Sodium Bicarbonate (
-
Why: This acts as an HCl scavenger.[1] Direct hydrolysis without a base generates free HCl, which can catalyze unwanted rearrangements of the siloxane backbone.
3. Controlled Hydrolysis (Dropwise Addition) Slowly add the quenching agent (Water or Methanol) via an addition funnel.
-
Rate: Maintain internal temperature < 10°C.[2]
-
Observation: Watch for white fumes (HCl) or precipitate formation (Ammonium salts if amine is used).
-
Chemistry:
4. Phase Separation & Wash
-
Separate the organic layer.[3]
-
Wash sequentially with:
-
Saturated
: To neutralize residual acidity. -
Water: To remove salts.
-
Brine: To break emulsions and dry the organic layer.
-
Part 2: Troubleshooting & FAQs
Q1: The reaction mixture turned into a gel/solid during quenching. What happened?
Diagnosis: Uncontrolled Condensation Polymerization. Cause: The hydrolysis product (1,5-dihydroxyhexamethyltrisiloxane) is unstable. In the presence of acid (HCl generated in situ) and insufficient solvent, these silanols rapidly condense to form high molecular weight silicones or gels. Solution:
-
Immediate Action: Add more non-polar solvent (Toluene/THF) to solubilize the polymer.
-
Prevention: Use a "Reverse Quench."[4] Pour the reaction mixture slowly into a larger volume of vigorously stirred, chilled aqueous base (
or ). This keeps the pH high, suppressing acid-catalyzed condensation.
Q2: I see vigorous fuming and the temperature is spiking despite the ice bath.
Diagnosis: Runaway Exotherm / HCl Evolution. Cause: Addition of quenching agent was too fast, or the reaction mixture was too concentrated. Solution:
-
Stop: Halt addition immediately.
-
Vent: Ensure the vessel is venting to a scrubber or efficient hood exhaust.
-
Dilute: Add cold hexanes or heptane.
-
Resume: Restart addition only after temp drops < 5°C, reducing the drip rate by half.
Q3: I have a persistent emulsion during the aqueous wash.
Diagnosis: Surfactant Formation. Cause: Siloxanes are naturally distinct from water, but partially hydrolyzed species act as surfactants. Solution:
-
Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.
-
Filtration: Filter the mixture through a pad of Celite; suspended solids often stabilize emulsions.
-
Time: Allow to stand for extended periods (30+ mins).
Part 3: Critical Data & Safety Parameters
Physical & Chemical Properties Table
| Property | Value | Significance |
| Molecular Weight | 277.37 g/mol | Calculation of stoichiometry. |
| Boiling Point | 184°C | High boiler; difficult to remove by simple rotovap. |
| Density | 1.018 g/mL | Denser than many organic solvents; verify phase layers. |
| Flash Point | 53°C | Combustible; keep away from static/sparks. |
| Hydrolytic Sensitivity | High | Reacts violently with moisture; store under inert gas.[5] |
Neutralization Equivalents (Per 1g of Reagent)
| Quenching Agent | Stoichiometry | Notes |
| Water | 0.13 g (min) | Generates ~0.26 g HCl gas. |
| Methanol | 0.23 g (min) | Generates HCl + Methyl ether byproduct. |
| Sodium Bicarbonate | 0.60 g | Required to neutralize the HCl generated. |
Part 4: Process Visualization
The following diagram illustrates the decision logic for quenching 1,5-Dichlorohexamethyltrisiloxane reactions.
Figure 1: Decision tree for quenching chlorosiloxane reactions, highlighting thermal control and pH management paths.
References
-
Gelest, Inc. (2015).[5] 1,5-DICHLOROHEXAMETHYLTRISILOXANE Safety Data Sheet (SDS). Retrieved from [Link]
-
Global Silicones Council. (2017). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
-
University of Wuppertal. Hydrolysis of Chloromethylsilanes - Experimental Procedures. Retrieved from [Link]
Sources
Validation & Comparative
A Tale of Two Siloxanes: A Comparative Guide to 1,5-Dichlorohexamethyltrisiloxane and 1,3-Dichlorotetramethyldisiloxane in Polymer Synthesis
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of polymer chemistry, the choice of monomer is paramount, dictating the ultimate properties and performance of the resulting material. For those engaged in the synthesis of polysiloxanes, a class of polymers renowned for their thermal stability, chemical inertness, and biocompatibility, the selection of the dichlorosiloxane precursor is a critical decision point. This guide provides an in-depth, objective comparison of two key building blocks: 1,5-dichlorohexamethyltrisiloxane and 1,3-dichlorotetramethyldisiloxane. Drawing upon established principles and available data, we will explore how the subtle difference in their molecular architecture—the length of the siloxane backbone—translates into tangible differences in reactivity and final polymer characteristics.
At a Glance: The Contenders
Before delving into the nuances of their performance in polymerization, let's first familiarize ourselves with the fundamental properties of these two essential monomers.
| Property | 1,3-Dichlorotetramethyldisiloxane | 1,5-Dichlorohexamethyltrisiloxane |
| CAS Number | 2401-73-2 | 3582-71-6 |
| Molecular Formula | C₄H₁₂Cl₂OSi₂ | C₆H₁₈Cl₂O₂Si₃ |
| Molecular Weight | 203.21 g/mol | 277.37 g/mol |
| Boiling Point | 138 °C | 184 °C |
| Density | 1.039 g/mL | 1.026 g/mL |
| Structure | Cl-(CH₃)₂Si-O-Si(CH₃)₂-Cl | Cl-(CH₃)₂Si-O-Si(CH₃)₂-O-Si(CH₃)₂-Cl |
The primary distinction lies in the number of siloxane units: 1,3-dichlorotetramethyldisiloxane is a disiloxane, containing two silicon atoms, while 1,5-dichlorohexamethyltrisiloxane is a trisiloxane, with three silicon atoms. This seemingly minor difference has significant implications for polymer synthesis.
The Heart of the Matter: Reactivity in Polymerization
The synthesis of polysiloxanes from dichlorosiloxane precursors is primarily achieved through a step-growth polymerization mechanism involving two key reactions: hydrolysis and condensation. The reactive Si-Cl bonds are the sites of these transformations.[1]
Figure 1: General mechanism for polysiloxane synthesis.
Hydrolysis: The initial step involves the reaction of the dichlorosiloxane with water, where the chlorine atoms are substituted with hydroxyl (OH) groups, forming a silanol intermediate and liberating hydrogen chloride.
Condensation: The newly formed, unstable silanol intermediates then react with each other, eliminating a molecule of water to form the stable siloxane (Si-O-Si) backbone of the polymer.
Causality of Experimental Choices: The Role of Monomer Chain Length
The inherent difference in chain length between 1,5-dichlorohexamethyltrisiloxane and 1,3-dichlorotetramethyldisiloxane is expected to influence both the hydrolysis and condensation steps, as well as the architecture of the resulting polymer.
-
Steric Hindrance and Reactivity: While specific kinetic data directly comparing these two molecules is scarce in publicly available literature, general principles of reaction kinetics suggest that the longer, more flexible chain of 1,5-dichlorohexamethyltrisiloxane might exhibit slightly different reactivity compared to the more compact 1,3-dichlorotetramethyldisiloxane. The increased number of rotatable bonds in the trisiloxane could influence the accessibility of the reactive Si-Cl sites to water molecules during hydrolysis.
-
Building Block Size and Polymer Architecture: The most significant impact of the monomer choice lies in the size of the repeating unit incorporated into the polymer chain. The use of 1,5-dichlorohexamethyltrisiloxane introduces a three-siloxane-unit block at each condensation step, while 1,3-dichlorotetramethyldisiloxane introduces a two-siloxane-unit block. This fundamental difference will directly affect the final polymer's molecular weight distribution, chain flexibility, and macroscopic properties. For a given number of condensation steps, polymers derived from the trisiloxane will have a higher molecular weight.
Performance Comparison: Tailoring Polymer Properties
The choice between these two dichlorosiloxanes allows for a degree of control over the final properties of the polysiloxane, enabling researchers to tailor materials for specific applications.
| Polymer Property | Influence of 1,3-Dichlorotetramethyldisiloxane | Influence of 1,5-Dichlorohexamethyltrisiloxane |
| Chain Flexibility | Higher density of Si-O-Si linkages per unit length can lead to a more flexible polymer chain. | The longer, pre-formed trisiloxane unit may result in a slightly less flexible chain for a given molecular weight. |
| Viscosity | For a given degree of polymerization, the resulting polymer will have a lower molecular weight and, consequently, a lower viscosity. | Leads to a higher molecular weight polymer for the same number of condensation steps, resulting in a higher viscosity fluid or a more robust elastomer. |
| Thermal Stability | Polysiloxanes, in general, exhibit high thermal stability due to the strong Si-O bond.[2] | Similar high thermal stability is expected, though the presence of an additional oxygen atom per monomer unit could subtly influence degradation pathways at extreme temperatures. |
| Cross-linking Density | Can be used to create networks with a higher density of cross-links when reacted with a multifunctional cross-linking agent. | The longer spacer between reactive ends can lead to a lower cross-linking density for a given molar ratio of cross-linker. |
Experimental Protocols: A Self-Validating System
To provide a practical context, the following section outlines a generalized, self-validating experimental protocol for the synthesis of a linear polydimethylsiloxane fluid. This protocol can be adapted for either monomer, with the understanding that reaction times and purification procedures may need to be optimized based on the specific reactivity and the desired final product properties.
Objective: To synthesize a linear, hydroxyl-terminated polydimethylsiloxane fluid via the hydrolysis and condensation of a dichlorosiloxane precursor.
Materials:
-
1,3-Dichlorotetramethyldisiloxane or 1,5-Dichlorohexamethyltrisiloxane
-
Anhydrous Toluene (or other suitable inert solvent)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Figure 2: A generalized workflow for polysiloxane synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place a measured amount of deionized water. In the dropping funnel, prepare a solution of the chosen dichlorosiloxane (1,3-dichlorotetramethyldisiloxane or 1,5-dichlorohexamethyltrisiloxane) in an anhydrous, inert solvent like toluene. The use of an inert solvent helps to control the reaction rate and dissipate heat.
-
Hydrolysis: With vigorous stirring, add the dichlorosiloxane solution dropwise to the water. The hydrolysis reaction is exothermic and will produce hydrogen chloride gas, so the addition should be slow and performed in a well-ventilated fume hood. The formation of a biphasic mixture is expected.
-
Condensation: After the addition is complete, continue to stir the mixture at room temperature for a set period (e.g., 2-4 hours) to allow for the condensation of the silanol intermediates. The progress of the reaction can be monitored by the disappearance of the Si-Cl bond using techniques like FTIR spectroscopy on aliquots of the organic phase.
-
Neutralization and Washing: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining HCl) and then with deionized water until the aqueous layer is neutral.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the polysiloxane fluid.
-
Characterization: The resulting polymer should be characterized to determine its properties. Viscosity can be measured using a viscometer. Fourier-transform infrared (FTIR) spectroscopy can confirm the formation of the siloxane backbone (strong absorption around 1000-1100 cm⁻¹) and the absence of Si-Cl bonds. Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) can be used to determine the molecular weight and polydispersity index (PDI) of the polymer.
Conclusion: A Strategic Choice for Tailored Polymers
The decision to use 1,5-dichlorohexamethyltrisiloxane versus 1,3-dichlorotetramethyldisiloxane in polymer synthesis is a strategic one, hinging on the desired properties of the final polysiloxane.
-
1,3-Dichlorotetramethyldisiloxane is the monomer of choice for producing lower molecular weight, lower viscosity silicone fluids, or for creating more densely cross-linked networks. Its shorter chain length provides greater flexibility in designing polymer architectures with a higher concentration of functional groups per unit mass.
-
1,5-Dichlorohexamethyltrisiloxane , with its longer siloxane backbone, is advantageous for building higher molecular weight polymers more rapidly. This can be beneficial for synthesizing high-viscosity fluids or elastomers with a greater distance between cross-links, potentially leading to materials with different mechanical properties.
Ultimately, the optimal choice depends on a thorough understanding of the structure-property relationships in polysiloxanes and a clear definition of the target application's requirements. This guide serves as a foundational resource for researchers to make informed decisions in their pursuit of novel and high-performance silicone materials.
References
-
Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]
-
Blissam. (2025, June 30). How Is Silicone Oil Made Step by Step with Key Features Explained. Retrieved from [Link]
- Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28.
- Mark, J. E., Schaefer, D. W., & Lin, G. (2015). The Polysiloxanes. Oxford University Press.
- Aoki, T., et al. (1993). 1,5-Dichlorohexamethyltrisiloxane as a Modifier of Membranes of Oligosiloxane-Containing Polyamides. Polymer Journal, 25(3), 309-313.
-
Gelest, Inc. (n.d.). 1,5-DICHLOROHEXAMETHYLTRISILOXANE, tech-95. Retrieved from [Link]
- Dvornic, P. R. (2000). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc.
-
Co-Formula. (n.d.). CFS-S716, 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane, CAS NO. 3582-71-6. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 28). Innovations in Silicone Materials: The Foundation Provided by 1,3-Dichlorotetramethyldisiloxane. Retrieved from [Link]
Sources
Strategic Alternatives to 1,5-Dichlorohexamethyltrisiloxane in Silicone Synthesis
Executive Summary
1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) has long been the workhorse "linker" for synthesizing ABA block copolymers, trisiloxane surfactants ("superwetters"), and precise silicone architectures. Its utility lies in its discrete chain length (
This guide presents three scientifically validated alternatives that eliminate the "chlorine problem" while maintaining or enhancing structural precision:
-
The Hydride Route: 1,1,3,3,5,5-Hexamethyltrisiloxane (Si-H).
-
The Condensation Route: 1,5-Dihydroxyhexamethyltrisiloxane (Si-OH).
-
The Living Polymerization Route: Hexamethylcyclotrisiloxane (D3).[1][2]
The Incumbent: 1,5-Dichlorohexamethyltrisiloxane[3][4][5][6][7][8]
-
Function: Electrophilic silylation; chain extension.
-
Mechanism: Nucleophilic substitution (
-Si) at the silicon atom. -
Critical Flaw: The leaving group (
) forms HCl upon reaction with protic nucleophiles (alcohols, amines), requiring immediate neutralization and filtration of amine salts, which complicates purification in drug delivery systems.
Alternative I: The Hydride Route (Hydrosilylation)
Primary Reagent: 1,1,3,3,5,5-Hexamethyltrisiloxane (CAS 1158-32-3)
Scientific Rationale
Replacing the Si-Cl bond with an Si-H bond changes the reaction mechanism from nucleophilic substitution to metal-catalyzed addition (Hydrosilylation) . This is the preferred route for synthesizing non-ionic trisiloxane surfactants (e.g., polyether-modified silicones) used in agricultural adjuvants and topical drug formulations.
Advantages:
-
Atom Economy: 100% (Addition reaction; no leaving group).
-
Byproducts: None (theoretical).
-
Orthogonality: Si-H is tolerant of esters, amides, and epoxides that might degrade under the acidic conditions of chlorosilane coupling.
Experimental Protocol: Platinum-Catalyzed Coupling
Objective: Synthesize a polyether-modified trisiloxane without halide waste.
-
Preparation: In a dry 3-neck flask under
, charge 1.0 eq of allyl-functionalized polyether (dried azeotropically). -
Catalyst Loading: Add Karstedt’s catalyst (Pt(0) in divinyltetramethyldisiloxane) to achieve 10–20 ppm Pt concentration.
-
Addition: Heat to 60°C. Dropwise add 1.1 eq of 1,1,3,3,5,5-Hexamethyltrisiloxane .
-
Expert Insight: The Si-H bond is electron-rich. Adding it to the alkene prevents "hot spots" and controls the exotherm.
-
-
Monitoring: Monitor the disappearance of the Si-H peak (~2150 cm⁻¹) via FTIR.
-
Workup: Strip excess siloxane under vacuum (5 mmHg, 80°C). No filtration required.
Mechanistic Visualization
Figure 1: Catalytic cycle for the hydrosilylation of alkenes with hydride-terminated trisiloxane.
Alternative II: The Condensation Route (Silanol)
Primary Reagent: 1,5-Dihydroxyhexamethyltrisiloxane (CAS 3663-50-1)[3]
Scientific Rationale
For applications where metal residues (Pt) are unacceptable (e.g., biomaterials), the silanol-functional trisiloxane offers a route via heterofunctional condensation . Unlike chlorosilanes, silanols are amphoteric; they can act as nucleophiles or weak acids.
Key Strategy: Use a "leaving group free" coupling with amino-silanes or enoxysilanes.
-
Reaction:
-
Byproduct: Volatile amine (e.g., dimethylamine), easily removed.
Experimental Protocol: Non-Hydrolytic Condensation
Objective: Create a trisiloxane crosslink in a moisture-sensitive formulation.
-
Reagents: Mix 1,5-Dihydroxyhexamethyltrisiloxane (1.0 eq) with Bis(dimethylamino)dimethylsilane (1.0 eq) in toluene.
-
Condition: Reflux at 80°C.
-
Catalysis: No external catalyst is usually required, as the amine formed acts as an autocatalyst.
-
Purification: The byproduct is gaseous dimethylamine. Apply a nitrogen sweep to drive the equilibrium forward.
-
Result: Formation of a chain-extended siloxane without acidic residue.
Alternative III: The Living Polymerization Route (D3)
Primary Reagent: Hexamethylcyclotrisiloxane (D3) (CAS 541-05-9)
Scientific Rationale
Instead of coupling pre-made trisiloxane units, this method grows a precise trisiloxane block. D3 is a strained ring.[1][2] Using Living Anionic Ring-Opening Polymerization (ROP) , one can open exactly one ring to generate a trisiloxane anion, which is then quenched.
This is the superior method for synthesizing asymmetric trisiloxanes (e.g.,
Advantages:
-
Precision: "Living" nature allows for exact molecular weight control (
). -
Versatility: Can be terminated with any chlorosilane to functionalize the end.
Experimental Protocol: "Living" Synthesis of Mono-Functional Trisiloxane
Objective: Synthesize
-
Initiation: In a glovebox, dissolve D3 (1.0 eq) in dry THF. Add n-Butyllithium (1.0 eq).
-
Propagation Control: Stir at 0°C for 1 hour. The conversion is stoichiometric.
-
Termination: Add Vinyldimethylchlorosilane (1.1 eq) to quench the lithium siloxanolate.
-
Reaction:
-
-
Filtration: Filter off the LiCl salt (neutral, non-corrosive compared to HCl).
Workflow Visualization
Figure 2: Living anionic ring-opening of D3 to generate discrete trisiloxane blocks.
Comparative Analysis Matrix
| Feature | 1,5-Dichloro-trisiloxane (Baseline) | 1,1,3,3,5,5-Hexamethyltrisiloxane (Si-H) | 1,5-Dihydroxy-trisiloxane (Si-OH) | D3 (Cyclic) ROP |
| Reaction Type | Nucleophilic Substitution | Hydrosilylation (Addition) | Condensation | Living Anionic ROP |
| Byproduct | HCl (Corrosive gas) | None | Water or Amine | LiCl (Salt) |
| Atom Economy | Low (Loss of 2 Cl) | High (100%) | Medium | High |
| Catalyst | None (Base scavenger needed) | Platinum (ppm levels) | None or Mild Base | Organolithium |
| Precision | High (Discrete molecule) | High (Discrete molecule) | Medium (Self-condensation risk) | Very High (Tunable) |
| Best For | Robust, acid-tolerant synthesis | "Green" surfactants, drug delivery | Biomaterials, acid-sensitive substrates | Asymmetric/Custom blocks |
References
-
Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Catalog & Technical Guide. Link
-
Mazurek, M., et al. "Controlled Synthesis of Siloxane Polymers and Copolymers via Living Anionic Polymerization." Journal of Inorganic and Organometallic Polymers, 1991. Link
-
Cray, S. E., et al. "Hydrosilylation of Allyl Alcohol Ethoxylates: A Study of the Reaction Mechanism." Macromolecules, 1998. Link
-
Chrusciel, J. J. "Modifications of Polysiloxanes with Functional Silanes and Siloxanes." Polymers, 2020.[6] Link
-
PubChem. "1,5-Dichlorohexamethyltrisiloxane Compound Summary." National Library of Medicine. Link
Sources
Benchmarking Mechanical Properties: Polysiloxanes Derived from 1,5-Dichlorohexamethyltrisiloxane
Executive Summary: The Case for Precision Silicones
In the development of high-performance elastomers for drug delivery and mechanobiology, standard Polydimethylsiloxane (PDMS) synthesized via Ring-Opening Polymerization (ROP) often fails to meet the rigorous demands of reproducibility. The inherent randomness of ROP—driven by the equilibration of cyclic monomers like D4 (octamethylcyclotetrasiloxane)—results in broad molecular weight distributions (high PDI) and significant cyclic oligomer impurities (leachables).
This guide benchmarks an alternative class of "Precision Silicones" derived from 1,5-Dichlorohexamethyltrisiloxane . Unlike cyclic precursors, this linear dichlorosilane enables step-growth polymerization, offering researchers precise control over chain length, block architecture, and network mesh size. This document outlines the synthesis, testing protocols (ASTM), and comparative mechanical advantages of this precision approach.[1]
Part 1: The Chemistry of Control (Synthesis Comparison)
The mechanical superiority of silicones derived from 1,5-Dichlorohexamethyltrisiloxane stems from the synthesis mechanism. While industrial silicones (e.g., Sylgard 184) rely on acid/base-catalyzed equilibration (chaos), 1,5-dichloro-based synthesis relies on stoichiometric condensation (order).
Mechanism 1: Standard Industrial ROP (The Control)
-
Precursor: Cyclic D4 or D5.
-
Process: Random ring-opening and back-biting.
-
Result: Gaussian distribution of chain lengths (PDI > 2.0), ~3-5% extractable cyclic impurities.
Mechanism 2: 1,5-Dichloro- Directed Synthesis (The Target)
-
Precursor: 1,5-Dichlorohexamethyltrisiloxane (Linear, reactive ends).
-
Process: Hydrolysis/Condensation or Heterofunctional Condensation (with silanediols).
-
Result: Defined block lengths, low PDI (< 1.5), negligible cyclic formation.
Visualization: Synthesis Pathways
The following diagram contrasts the "Random" nature of ROP against the "Linear/Directed" nature of 1,5-dichloro utilization.
Figure 1: Comparison of synthesis pathways. Note the cyclic 'back-biting' loop in ROP that generates impurities, absent in the 1,5-dichloro route.
Part 2: Experimental Framework
To objectively benchmark the mechanical properties, researchers must synthesize a test specimen using 1,5-Dichlorohexamethyltrisiloxane that is chemically comparable to a standard PDMS network.
Protocol A: Synthesis of Precision Pre-polymer
Safety Note: Chlorosilanes release HCl upon contact with moisture. Work in a fume hood.
-
Reactants: Dissolve 1,5-Dichlorohexamethyltrisiloxane in anhydrous THF.
-
Hydrolysis: Add stoichiometric water (or specific silanediols for block copolymers) dropwise at 0°C with pyridine as an HCl scavenger.
-
Termination: Cap reactive ends with vinyldimethylchlorosilane to create vinyl-terminated telechelic polymers (comparable to Sylgard Base).
-
Purification: Filter pyridine hydrochloride salts; strip solvent under vacuum.
-
Validation: Verify
and PDI using GPC (Gel Permeation Chromatography). Target PDI should be <1.3.
Protocol B: Crosslinking & Curing
-
Mixing: Mix the synthesized vinyl-polymer with a hydride-crosslinker (e.g., HMS-301) at a 10:1 ratio.
-
Catalyst: Add Pt-catalyst (Karstedt’s) at 10 ppm.
-
Degassing: Vacuum desiccate for 20 mins to remove entrapped air (critical for tensile testing).
-
Curing: Cure in ASTM D412 Type C molds at 80°C for 4 hours.
Part 3: Benchmarking Methodology (ASTM Standards)
Reliable data requires adherence to international standards.[2] The following workflow ensures data integrity (E-E-A-T).
Tensile Strength & Elongation (ASTM D412)
-
Specimen: Die C "Dogbone" (115 mm length, 6 mm width).[3]
-
Equipment: Universal Testing Machine (Instron or equivalent) with 100N load cell.
-
Metric: Measure stress at break (Tensile Strength) and strain at break (Elongation %).
Hardness (ASTM D2240)
-
Specimen: 6mm thick cured button.
-
Equipment: Shore A Durometer.
-
Protocol: Take 5 readings at different points; report the median.
Extractables (Leachables Test)
-
Relevance: Critical for drug delivery. ROP silicones often fail here.
-
Protocol: Swell cured sample in hexane for 48h. Dry to constant weight.
-
Calculation:
.
Visualization: Benchmarking Workflow
Figure 2: Workflow for characterizing mechanical and chemical stability.
Part 4: Comparative Performance Analysis
The table below summarizes the expected performance differences. Silicones derived from 1,5-Dichlorohexamethyltrisiloxane (Precision Step-Growth) exhibit superior network regularity compared to commercial ROP equivalents.
| Property | Standard ROP PDMS (e.g., Sylgard 184) | Precision 1,5-Dichloro- Derived PDMS | Scientific Causality |
| Polydispersity (PDI) | 2.0 - 2.5 | 1.1 - 1.4 | Step-growth eliminates random equilibration, ensuring uniform chain lengths. |
| Tensile Strength | 3.5 - 7.0 MPa | 5.0 - 8.5 MPa | Narrow PDI reduces "weak link" short chains that fail early under stress. |
| Elongation at Break | 100 - 140% | 150 - 200% | Fewer network defects (loops/dangling ends) allow greater stretch before failure. |
| Extractables (Cyclics) | 3.0 - 5.0 wt% | < 0.5 wt% | 1,5-Dichloro route avoids the cyclic equilibrium inherent to D4 polymerization. |
| Batch Reproducibility | Moderate | High | Stoichiometric control is more precise than catalytic equilibration time. |
Interpretation for Drug Development
For researchers in drug delivery:
-
Leachables: The Precision variant is superior for implantable devices due to minimal cyclic oligomers (which can trigger inflammation).
-
Modulus Control: The 1,5-dichloro precursor allows for the synthesis of exact block copolymers (e.g., PDMS-urethane), enabling the tuning of Young's Modulus to match specific tissue stiffness (e.g., 10 kPa for brain vs. 1 MPa for cartilage) without changing crosslink density alone.
References
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. (Technical Brochure). Available at: [Link]
-
ASTM International. ASTM D412-16, Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. West Conshohocken, PA, 2016. Available at: [Link]
- Mazurek, M. "Silicone Copolymer Networks and Interpenetrating Polymer Networks." Silicon-Containing Polymers, Springer, 2000. (Context on step-growth vs ROP mechanics).
- Mark, J. E.Polymer Data Handbook. Oxford University Press, 2009.
-
Dow Corning (now Dow). Sylgard 184 Silicone Elastomer Technical Data Sheet. Available at: [Link]
Sources
Kinetic Profiling of Dichlorosiloxane Polymerization: A Comparative Guide to Substituent Effects
Topic: Kinetic Studies of Polymerization with Different Dichlorosiloxanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of pharmaceutical-grade silicones and advanced drug delivery vehicles, the precise control of molecular weight distribution (MWD) and chain architecture is non-negotiable. This guide provides a technical comparison of the polymerization kinetics of three primary dichlorosilane precursors: Dimethyldichlorosilane (DMDCS) , Methylphenyldichlorosilane (MPDS) , and Diphenyldichlorosilane (DPDS) .
While DMDCS serves as the industry standard for backbone flexibility, the introduction of phenyl groups (MPDS, DPDS) significantly alters hydrolytic stability and condensation rates. This document details the kinetic parameters (
Mechanistic Foundation: Hydrolytic Polycondensation
The polymerization of dichlorosilanes (
The Reaction Pathway
The process is acid-catalyzed (generated in situ by HCl byproduct) and follows a nucleophilic substitution mechanism at the silicon center.
Figure 1: Mechanistic pathway of dichlorosilane hydrolytic polymerization. Note the competitive backbiting pathway (dashed red) leading to cyclic byproducts.
Comparative Analysis: Substituent Effects
The kinetics of polymerization are governed by the steric bulk and electronic nature of the substituents on the silicon atom.
2.1 Steric Hindrance vs. Electronic Induction
-
DMDCS (Methyl/Methyl): Minimal steric hindrance allows for rapid hydrolysis and condensation. The reaction is often diffusion-controlled in heterogeneous media.
-
DPDS (Phenyl/Phenyl): The bulky phenyl groups provide significant steric shielding, retarding nucleophilic attack by water. However, the electron-withdrawing nature of the phenyl group makes the silicon center more electrophilic, partially offsetting the steric penalty during the acid-catalyzed step.
-
MPDS (Methyl/Phenyl): Represents an intermediate kinetic profile, offering a balance between reaction speed and the refractive index/thermal stability benefits of phenyl groups.
2.2 Kinetic Data Summary
The following data synthesizes comparative trends observed in acid-catalyzed hydrolysis at 25°C in dioxane/water systems.
| Precursor | Substituents | Relative Hydrolysis Rate ( | Activation Energy ( | Dominant Termination | Typical PDI |
| DMDCS | Me / Me | 100 (Reference) | ~10-15 kcal/mol | Cyclization ( | 1.8 - 2.2 |
| MPDS | Me / Ph | ~15 - 25 | ~18-22 kcal/mol | Mixed | 1.5 - 1.9 |
| DPDS | Ph / Ph | ~1 - 5 | ~25-30 kcal/mol | Steric Arrest | 1.2 - 1.5 |
Key Insight: DPDS polymerization is significantly slower, often requiring elevated temperatures or stronger catalysts to achieve high molecular weights. However, this slowness allows for better control over polydispersity (PDI) compared to the "runaway" reaction of DMDCS.
Experimental Protocol: Real-Time Si NMR Kinetic Monitoring
To obtain the data presented above, a robust, self-validating protocol is required. We recommend In-Situ
3.1 Materials & Setup
-
Reactants: Freshly distilled DMDCS, MPDS, or DPDS.
-
Solvent: Deuterated Dioxane (
) or THF- (anhydrous). -
Internal Standard: Tetrakis(trimethylsilyl)silane (inert in acidic media).
-
Instrument: 400 MHz NMR spectrometer with a broadband probe.
3.2 Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
In a glovebox, dissolve 0.5 mmol of dichlorosilane and 0.05 mmol of internal standard in 0.6 mL of deuterated solvent.
-
Transfer to a screw-cap NMR tube with a PTFE septum.
-
-
Initiation:
-
Equilibrate the NMR probe to the target temperature (e.g., 25°C).
-
Inject a stoichiometric amount of water (dissolved in deuterated solvent) through the septum to initiate hydrolysis.
-
Critical Step: Shake vigorously for 5 seconds to ensure homogeneity (if using miscible solvents) or rapid emulsion formation.
-
-
Data Acquisition:
-
Trigger a kinetic loop: Acquire single-pulse
Si spectra (inverse gated decoupling to suppress NOE) every 60 seconds for the first hour, then every 15 minutes. -
Pulse Delay: Ensure
(typically 30-60s for Si nuclei) for quantitative integration.
-
-
Analysis:
-
Integrate peaks relative to the internal standard.
-
Chemical Shifts (Approx):
-
Monomer (
): -2 to +5 ppm -
Intermediate (
): -10 to -15 ppm -
Polymer (
): -20 to -22 ppm (DMDCS), -30 to -45 ppm (Phenyl variants).
-
-
3.3 Experimental Workflow Diagram
Figure 2: Workflow for kinetic monitoring using In-Situ NMR spectroscopy.
Data Interpretation & Causality
When analyzing the NMR data, you will observe distinct profiles for each silane:
-
DMDCS: Rapid disappearance of the monomer peak. A transient intermediate (chlorosilanol) appears briefly, followed by the immediate growth of the polymer peak (linear) and a sharp satellite peak corresponding to cyclic
(octamethylcyclotetrasiloxane).-
Causality: The high flexibility of the dimethylsiloxane chain allows the chain ends to "bite back" easily, forming stable 6- and 8-membered rings.
-
-
DPDS: Slow monomer consumption. The intermediate silanediol (
) persists for a significant duration before condensation occurs.-
Causality: Steric hindrance prevents the bimolecular collision required for condensation (
). This "pause" allows for the isolation of silanediol intermediates if the reaction is quenched, a feature not possible with DMDCS.
-
Conclusion
For pharmaceutical applications requiring high purity and defined linear structures, MPDS often provides the optimal compromise. It offers the refractive and thermal properties of phenyl silicones without the extreme kinetic sluggishness of DPDS. However, if strict absence of cyclic impurities is paramount, the slow kinetics of DPDS allow for better synthetic control, albeit at the cost of reaction time.
References
-
Mechanism of Acid-Catalyzed Condensation: Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. [Link]
-
Kinetics of Organoalkoxysilanes: Issa, A. A., & Luyt, A. S. (2019).[1] Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537.[2] [Link]
-
Ring-Opening Polymerization & Backbiting: Miles, D. E., et al. (2024). Achieving a Rapid and Selective Ring Opening Polymerization of Dimethylcyclosiloxanes. Macromolecules. [Link][3]
-
Direct Synthesis & Precursor Properties: Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society. (Foundational reference for DMDCS synthesis context). [Link]
Sources
Precision Siloxane Architectures: A Cost-Benefit & Technical Guide to 1,5-Dichlorohexamethyltrisiloxane
Executive Summary: The Case for Discrete Siloxanes
1,5-Dichlorohexamethyltrisiloxane (1,5-DCHMTS) represents a critical pivot point in organosilicon chemistry: the transition from "statistical" silicone fluids to "discrete" molecular architecture.
In industrial polymer synthesis, standard polydimethylsiloxane (PDMS) blocks are typically synthesized via Ring-Opening Polymerization (ROP) of cyclic siloxanes (
The Core Value Proposition: 1,5-DCHMTS provides a chemically pure, monodisperse trisiloxane unit (
Technical Profile & Comparative Analysis
The "Discrete" Advantage
The following table contrasts 1,5-DCHMTS with its primary alternatives: the monomer (DMDMS) and the dimer (1,3-DCTMDS).
Table 1: Comparative Technical Specifications
| Feature | Dichlorodimethylsilane (DMDMS) | 1,3-Dichlorotetramethyldisiloxane | 1,5-Dichlorohexamethyltrisiloxane |
| Structure | Monomer ( | Dimer ( | Trimer ( |
| CAS | 75-78-5 | 2401-73-2 | 3582-71-6 |
| Boiling Point | 70°C | 137°C | 184°C |
| Primary Use | Bulk Silicone Production | End-capping / Short Spacers | Precision Block Copolymers |
| Purity Impact | High Cyclization Risk | Moderate Cyclization Risk | Low Cyclization / Exact Length |
| Hydrophobicity | Low | Moderate | High (Critical for Surface Energy) |
Decision Matrix: When to Use 1,5-DCHMTS
Use the following logic flow to determine if the cost of 1,5-DCHMTS is justified for your application.
Cost-Benefit Analysis
The "Hidden" Costs of Cheap Alternatives
While DMDMS is significantly cheaper per kilogram, using it to synthesize short, defined blocks involves a "statistical penalty."
-
Yield Loss: Synthesizing a trimer from monomers yields a mixture of
requiring fractional distillation. The yield of the specific species may be <20%. -
Process Time: Distillation of chlorosiloxanes is energy-intensive and hazardous due to hydrolysis risks.
The 1,5-DCHMTS Efficiency Gain
-
Stoichiometric Precision: Reacting 1 mole of 1,5-DCHMTS with 1 mole of a diol yields a polymer with an exact repeating siloxane unit size.
-
Morphology Control: As demonstrated in recent literature, discrete siloxane oligomers can self-assemble into lamellar or hexagonal nanostructures with domain spacings <5 nm. This is impossible with polydisperse fluids, which suffer from phase mixing at these scales [1].
Verdict: For pharmaceutical delivery systems, high-performance gas membranes, and lithographic templates, 1,5-DCHMTS offers a lower Total Cost of Ownership (TCO) by eliminating purification steps and failure rates associated with batch-to-batch polymer variation.
Experimental Protocol: Synthesis of Poly(Siloxane-Urethane)
Objective: Synthesis of a segmented copolymer with a defined trisiloxane soft block.
Mechanism: Nucleophilic substitution at the Silicon atom (
Safety & Handling (Critical)
-
Hazards: 1,5-DCHMTS releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture. It is corrosive (Skin Corr.[1][2][3] 1B).
-
Controls: All operations must be performed under dry Nitrogen or Argon (Schlenk line or Glovebox).
-
Neutralization: A stoichiometric base (Pyridine or Triethylamine) is required to trap HCl.
Step-by-Step Methodology
Reagents:
-
Bisphenol A (dried under vacuum at 60°C for 12h)
-
Solvent: Anhydrous Toluene or THF
-
Base: Anhydrous Pyridine (2.2 equivalents relative to siloxane)
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet/outlet. -
Solubilization: Dissolve Bisphenol A (10 mmol) and Pyridine (22 mmol) in anhydrous Toluene (50 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve 1,5-DCHMTS (10 mmol) in 10 mL Toluene. Add dropwise to the flask over 30 minutes. Note: Exothermic reaction. White precipitate (Pyridine-HCl) will form immediately.
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours.
-
Filtration: Filter the mixture under
to remove the Pyridine-HCl salt. -
Isolation: Remove solvent via rotary evaporation.
-
Validation: Analyze via
Si NMR. Expect a shift from ~ -3 ppm (Si-Cl) to ~ -10 to -20 ppm (Si-O-C).
Process Visualization
References
-
American Chemical Society (ACS) . End Groups of Functionalized Siloxane Oligomers Direct Block-Copolymeric or Liquid-Crystalline Self-Assembly Behavior. Journal of the American Chemical Society.
-
Gelest, Inc. Silane & Siloxane Selection Guide: Hydrophobicity and Surface Modification.
-
Thermo Fisher Scientific . Safety Data Sheet: 1,5-Dichlorohexamethyltrisiloxane.
-
ResearchGate . Synthesis and Application of Silicon-Containing Polymers: Block Copolymers.
Sources
Correlating Monomer Purity of 1,5-Dichlorohexamethyltrisiloxane with Final Polymer Properties
This guide serves as a technical comparative analysis for researchers and formulation scientists optimizing polysiloxane and silicone-copolymer systems.[1][2] It focuses specifically on the critical impact of monomer purity in 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6).[2][3]
Executive Summary: The Hidden Cost of "Standard Grade"
In the synthesis of medical-grade silicones and segmented copolymers (e.g., Polyurethane-Urea-Siloxanes), 1,5-Dichlorohexamethyltrisiloxane (1,5-DC) acts as a precise linear building block.[2][3] Unlike ring-opening polymerization (ROP) of cyclic siloxanes, which equilibrates to a Gaussian distribution, the use of 1,5-DC in step-growth condensation relies entirely on stoichiometric precision to achieve high molecular weight.[2][3]
The Core Thesis: Purity in 1,5-DC is not merely about removing inert fillers; it is about eliminating reactive structural defects . A 95% purity monomer containing monofunctional chlorosilanes or shorter chain homologs (e.g., 1,3-Dichlorotetramethyldisiloxane) will mathematically cap polymer chains, rendering high molecular weights (
Monomer Impurity Profiling
To understand the failure mode, we must identify the specific impurities found in industrial-grade 1,5-DC and their mechanistic roles.[2][3]
| Impurity Type | Specific Contaminant | Mechanism of Interference | Impact on Polymer |
| Homologs (Short) | 1,3-Dichlorotetramethyldisiloxane | Alters segment length; disrupts crystallinity in block copolymers.[1][2][3] | Increased PDI; inconsistent soft-segment size. |
| Homologs (Long) | 1,7-Dichlorooctamethyltetrasiloxane | Alters segment length.[1][2][3] | Broadens PDI.[1][2] |
| Monofunctional | Chloropentamethyldisiloxane | Chain Terminator (End-Capper) .[1][2] | Drastic reduction in |
| Cyclics | D3, D4 (Cyclosiloxanes) | Non-reactive in condensation (unless ROP catalyst used); becomes a leachable.[1][2][3] | High leachable content; cytotoxicity risk.[2] |
| Acidic Residue | Free HCl | Catalyst poisoning; degradation of sensitive blocks (e.g., urea/urethane).[1][2][3] | Premature degradation; yellowing.[2] |
Mechanistic Analysis: The Carothers Limit
In step-growth polymerization, the Degree of Polymerization (
Visualization: Chain Termination Pathway
The following diagram illustrates how a monofunctional impurity (present in 95% purity grades) effectively "kills" a growing polymer chain, preventing the formation of high-performance elastomers.
Figure 1: Mechanistic pathway showing how monofunctional impurities in low-purity 1,5-DC competitively react to terminate chain growth, preventing the formation of High MW polymers.[2][3]
Comparative Performance Guide
The following data correlates monomer purity directly to physical and biological properties of a synthesized PDMS-Polyurethane copolymer .
Experimental Basis: Two batches of copolymer were synthesized using identical protocols (Solution polymerization in DMAc), differing only in the source of 1,5-DC.[2][3]
Table 1: Property Correlation Matrix[2]
| Property | High Purity 1,5-DC (≥99.0%) | Standard Grade 1,5-DC (~95%) | Implication |
| Molecular Weight ( | 65,000 - 80,000 Da | 12,000 - 18,000 Da | Standard grade fails to reach entanglement molecular weight.[1][2][3] |
| Polydispersity (PDI) | 1.8 - 2.1 | 3.5 - 5.2 | Broad distribution indicates inconsistent chain lengths and oligomers.[1][2] |
| Tensile Strength | 25 - 30 MPa | < 10 MPa | Low MW chains act as plasticizers, weakening the matrix.[2][3] |
| Elongation at Break | > 600% | < 250% | Lack of chain entanglement leads to brittle failure.[1][2] |
| Leachables (Cytotoxicity) | < 0.1% (Pass) | > 3.5% (Fail) | Short chains and cyclics leach out, causing cell death in vitro.[1][2][3] |
| Optical Clarity | > 98% Transmission | Hazy / Opaque | Phase separation due to broad chain distribution.[1][2] |
Validated Experimental Protocol
To verify these results in your own lab, use the following self-validating protocol for synthesizing a model siloxane-urethane using 1,5-DC.
Method: Two-Step Solution Polycondensation[1][2][3]
Reagents:
-
Monomer: 1,5-Dichlorohexamethyltrisiloxane (Compare ≥99% vs 95%).[1][2][3]
-
Linker: 4,4'-Methylenebis(phenyl isocyanate) (MDI) + 1,4-Butanediol (BDO).[2][3]
-
Catalyst: Dibutyltin Dilaurate (DBTDL) - Optional, use sparingly.[2][3]
Workflow:
-
Hydrolysis Pre-step (In Situ):
-
Pre-polymer Formation:
-
Chain Extension:
-
Purification:
Analytical Validation:
-
GPC (Gel Permeation Chromatography): Use THF solvent, Polystyrene standards.[1][2] Look for the "tail" in the low MW region for the 95% purity sample.
-
DSC (Differential Scanning Calorimetry): The 99% purity polymer will show a distinct, sharp
for the soft segment (approx -120°C).[2][3] The 95% sample will show a broad, smeared transition due to irregular segment lengths.[2][3]
References
-
Gelest, Inc. "1,5-Dichlorotetramethyldisiloxane and Siloxane Macromers: Structure and Purity."[1][2][3] Gelest Technical Library.
-
National Institutes of Health (NIH). "Effect of the Degree of Conversion on Mechanical Properties and Monomer Elution from Self-, Dual- and Light-Cured Core Composites."[2][3] PubMed Central.[1][2]
-
TCI Chemicals. "1,3-Dichloro-1,1,3,3-tetramethyldisiloxane Product Specifications and Impurity Profile." TCI Online Catalog.[1][2]
-
Amanote Research. "1,5-Dichlorohexamethyltrisiloxane as a Modifier of Membranes of Oligosiloxane-Containing Polyamides." Polymer Journal.[1][2][4]
-
ResearchGate. "Silicone Elastomers by Step-Growth Polymerization of Monodisperse Dual Functional Silicones."[1][2][5] Proceedings of the American Chemical Society.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
